EHNA hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-45-9, 58337-38-5 | |
| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EHNA HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical Properties and Experimental Application of EHNA Hydrochloride: A Technical Guide
Part 1: Executive Summary
EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride) is a potent, reversible, and dual-action inhibitor targeting Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2) .[1][2][3][4][5] Unlike broad-spectrum purine analogs, EHNA exhibits a unique stereochemical dependence—specifically the erythro isomer—which confers its high selectivity.[1][4]
In drug development and cell biology, EHNA is a critical tool for manipulating the "adenosine clock" and cGMP/cAMP crosstalk.[1][4] It is widely utilized to maintain pluripotency in human embryonic stem cells (hESCs), induce apoptosis in malignant pleural mesothelioma, and study cardioprotection during ischemic events.[1][4]
This guide moves beyond basic datasheet parameters to provide a self-validating framework for the handling, solubilization, and experimental application of EHNA HCl.
Part 2: Chemical & Physical Characterization[1][4]
Physicochemical Specifications[1][4]
| Property | Specification |
| Chemical Name | erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride |
| CAS Number | 58337-38-5 (HCl salt); Note: 51350-19-7 refers to the free base.[1][4][6] |
| Molecular Formula | C₁₄H₂₃N₅O[1][2][4][7][8] · HCl |
| Molecular Weight | 313.83 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | Racemic mixture of erythro isomers (active form) |
| pKa | ~4.2 (adenine moiety), ~13.5 (hydroxyl) |
| Hygroscopicity | Moderate; requires desiccation |
Solubility & Stability Profile
Expert Insight: While vendors state solubility in both water and DMSO, the choice of solvent dictates the stability window.[1][4]
Part 3: Mechanistic Profiling & Signaling Pathways[1][4]
EHNA operates via two distinct, concentration-dependent mechanisms.[1][4][9][10] Understanding these thresholds is vital for experimental design.
Dual-Inhibition Mechanism[1][4]
-
Adenosine Deaminase (ADA) Inhibition (High Potency):
-
Mechanism: EHNA mimics the transition state of adenosine, binding tightly to the ADA active site.[1][4] This prevents the deamination of Adenosine to Inosine, causing a rapid accumulation of extracellular and intracellular adenosine.[1][4]
-
Downstream Effect: Increased activation of Adenosine Receptors (A1, A2A, A2B, A3).[1][4]
-
PDE2 Inhibition (Moderate Potency):
-
IC50: 0.8 – 4.0 µM (Species dependent; Human PDE2 IC50 ≈ 0.8 µM).[1][4][5][7]
-
Mechanism: PDE2 is a cGMP-stimulated phosphodiesterase.[1][4][6][11] EHNA binds to the catalytic domain, preventing the hydrolysis of cAMP and cGMP.[1][4]
-
Selectivity: EHNA is highly selective for PDE2 over PDE1, PDE3, and PDE4 (IC50 > 100 µM).[1][3][4]
-
Visualization: The Dual-Pathway Blockade
Figure 1: Mechanistic map illustrating EHNA's dual blockade of Adenosine metabolism and cAMP hydrolysis.[1][4][5][10]
Part 4: Experimental Protocols & Handling
Preparation of Stock Solutions (Self-Validating Protocol)
Objective: Create a 10 mM stock solution stable for >3 months.
-
Calculate Mass: For 10 mg of EHNA HCl (MW 313.83), the required volume for 10 mM is:
[1][4] -
Solvent Choice: Use anhydrous DMSO (Sigma Grade or equivalent).[1][4] Avoid water for long-term storage.[1][4]
-
Dissolution: Add DMSO to the vial. Vortex for 30 seconds.[1][4] The solution should be clear and colorless.
-
Aliquoting: Dispense into 50-100 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.
-
Storage: Store at -20°C.
Application in Cell Culture (Stem Cell Maintenance)
Context: EHNA is used to prevent differentiation in hESCs, often replacing bFGF.[1][4][12]
-
Dilution Strategy:
-
Frequency: Replenish EHNA with every media change (every 24 hours) as the compound is stable in media for ~48 hours at 37°C.
Enzymatic Assay (ADA Inhibition)
Context: Determining Ki or screening for ADA activity.
-
Pre-incubation: Incubate EHNA with the enzyme (ADA) for 10-15 minutes before adding the substrate (Adenosine).[1][4] This allows equilibrium binding to the active site.[1][4]
-
Detection: Monitor the decrease in absorbance at 265 nm (Adenosine) or the production of ammonia (if using a coupled assay).[1][4]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for preparing and utilizing EHNA HCl in laboratory settings.
Part 5: References
-
Burton, P., et al. (2010). "Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells."[1][2][4][11] Biochemical Journal, 432(3), 575-584.[1][4][7]
-
Podzuweit, T., Nennstiel, P., & Müller, A. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine."[1][4][13] Cellular Signalling, 7(7), 733-738.[1][4][13]
-
Schaeffer, H. J., & Schwender, C. F. (1974). "Enzyme inhibitors.[1][4] 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines." Journal of Medicinal Chemistry, 17(1), 6-8.[1][4][14]
-
Mery, P. F., et al. (1995). "Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes."[1][4][13] Molecular Pharmacology, 48(1), 121-130.[1][4][13]
-
Nakajima, Y., et al. (2015). "Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect against Malignant Pleural Mesothelioma."[1][4][14] Cellular Physiology and Biochemistry, 35(1), 51-60.[1][4][14]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. bio-gems.com [bio-gems.com]
- 3. tribioscience.com [tribioscience.com]
- 4. EHNA, Hydrochloride [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride | C14H24ClN5O | CID 11957547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic-3',5'-guanosine monophosphate-stimulated phosphodiesterase to reverse hypoxic pulmonary vasoconstriction in the perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reagentsdirect.com [reagentsdirect.com]
- 12. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EHNA - Wikipedia [en.wikipedia.org]
- 14. ≥98% (HPLC), powder, adenosine deaminase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
The Cardioprotective Applications of EHNA Hydrochloride: A Technical Guide for Researchers
Abstract
Cardiovascular diseases, particularly those stemming from ischemia-reperfusion (I/R) injury, remain a paramount challenge in modern medicine. The intricate cascade of events following the restoration of blood flow to ischemic cardiac tissue often paradoxically exacerbates myocardial damage. This guide provides an in-depth technical exploration of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA), a potent dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), as a promising cardioprotective agent. We will dissect its molecular mechanisms, provide detailed protocols for its evaluation in preclinical models, and present a critical analysis of its therapeutic potential for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Cardioprotection
Myocardial infarction and the subsequent I/R injury lead to a significant loss of cardiomyocytes, adverse cardiac remodeling, and ultimately, heart failure. Despite advances in reperfusion therapies such as angioplasty and thrombolysis, the injury inflicted during reperfusion remains a major therapeutic hurdle. This has spurred the search for pharmacological agents that can be administered adjunctively to protect the myocardium from the deleterious effects of reperfusion, which include oxidative stress, inflammation, and apoptosis. EHNA hydrochloride has emerged as a compelling candidate due to its unique dual-inhibitory action that converges on two critical cardioprotective signaling pathways.
The Dual Mechanism of Action of EHNA Hydrochloride: A Two-Pronged Approach to Cardioprotection
EHNA hydrochloride exerts its cardioprotective effects through the simultaneous inhibition of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] This dual action synergistically enhances endogenous protective mechanisms within the cardiomyocyte.
Adenosine Deaminase (ADA) Inhibition: Bolstering the Adenosinergic Shield
During myocardial ischemia, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of adenosine, a purine nucleoside with potent cardioprotective properties. However, adenosine is rapidly cleared from the interstitial space, primarily through its deamination to inosine by ADA. By inhibiting ADA, EHNA effectively prolongs the half-life and increases the local concentration of adenosine.[3] This amplified adenosine signaling activates a G-protein coupled receptor cascade, primarily through A1 and A2a receptors on cardiomyocytes, leading to:
-
Reduced Myocardial Oxygen Demand: Activation of A1 receptors decreases heart rate and contractility, thereby lessening the metabolic stress on the ischemic heart.
-
Vasodilation: A2a receptor activation promotes coronary vasodilation, improving blood flow to the jeopardized myocardium.
-
Anti-inflammatory Effects: Adenosine has been shown to suppress the activation and infiltration of neutrophils, key mediators of inflammatory damage in I/R injury.[3]
-
Inhibition of Apoptosis: Adenosine signaling can activate pro-survival pathways, thereby reducing programmed cell death in cardiomyocytes.
Phosphodiesterase 2 (PDE2) Inhibition: Amplifying the cGMP/PKG Signaling Cascade
EHNA is also a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2), with an IC50 in the range of 0.8 - 4 μM.[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the heart, nitric oxide (NO) and natriuretic peptides stimulate soluble and particulate guanylate cyclases, respectively, to produce cGMP. This cGMP, in turn, activates Protein Kinase G (PKG), a central mediator of cardioprotection.[4][5] By inhibiting PDE2, EHNA prevents the breakdown of cGMP, leading to its accumulation and sustained activation of the cGMP-PKG pathway.[4] This results in:
-
Mitochondrial Protection: PKG can phosphorylate and inhibit downstream targets that contribute to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in reperfusion injury-induced cell death.
-
Reduced Oxidative Stress: The cGMP-PKG pathway can mitigate the production of reactive oxygen species (ROS) during reperfusion.
-
Anti-hypertrophic and Anti-fibrotic Effects: Chronic activation of the cGMP-PKG pathway has been shown to counteract pathological cardiac remodeling.[6]
The following diagram illustrates the dual mechanism of EHNA hydrochloride in cardiomyocytes.
Preclinical Evaluation of EHNA Hydrochloride: Experimental Models and Protocols
The cardioprotective efficacy of EHNA has been predominantly evaluated in preclinical models of myocardial I/R injury. This section provides detailed, field-proven protocols for both ex vivo and in vitro assessment.
Ex Vivo Model: Langendorff-Perfused Isolated Heart
The Langendorff apparatus allows for the study of the heart in isolation, free from systemic neurohormonal influences. This model is ideal for investigating the direct effects of pharmacological agents on cardiac function and injury.
Experimental Workflow:
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, pH 7.4, gassed with 95% O2/5% CO2).
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus via aortic cannulation. Initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure (e.g., 75 mmHg) or constant flow (e.g., 12 ml/min) at 37°C.
-
Functional Monitoring: Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and decay (±dp/dt).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Ischemia: Induce global normothermic ischemia by stopping the perfusion for 30-45 minutes.
-
Reperfusion: Restore perfusion for 60-120 minutes.
-
EHNA Administration: EHNA hydrochloride can be dissolved in the K-H buffer and administered at various concentrations (e.g., 1-10 µM) before ischemia (preconditioning) and/or during the initial phase of reperfusion.
-
Infarct Size Determination (TTC Staining):
-
At the end of reperfusion, freeze the heart at -20°C for 30 minutes.
-
Slice the ventricles into 2 mm thick sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20 minutes.
-
Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale.
-
Digitally image the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.
-
In Vitro Model: Cardiomyocyte Hypoxia-Reoxygenation
Primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be subjected to hypoxia and reoxygenation (H/R) to model I/R injury at the cellular level.
Step-by-Step Protocol:
-
Cell Culture: Culture cardiomyocytes in appropriate media until they form a confluent, synchronously beating monolayer.
-
Hypoxia Induction: Replace the culture medium with a hypoxic buffer (e.g., glucose-free, serum-free DMEM) and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4-6 hours).
-
Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO2) and replace the hypoxic buffer with normal culture medium.
-
EHNA Treatment: EHNA can be added to the culture medium before, during, or after hypoxia at various concentrations (e.g., 1-50 µM).
-
Assessment of Cell Viability and Apoptosis:
-
MTT Assay: To assess cell viability, incubate cells with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells will reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
TUNEL Assay: To detect apoptosis, use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. This method labels the fragmented DNA of apoptotic cells, which can be visualized by fluorescence microscopy.
-
Key Findings and Data Analysis
Preclinical studies have consistently demonstrated the cardioprotective effects of EHNA. The following tables summarize representative quantitative data.
Table 1: Effect of EHNA on Myocardial Infarct Size in Ex Vivo Rat Heart Model
| Treatment Group | Dose (µM) | Infarct Size (% of Risk Area) | Reference |
| Control (I/R) | - | 55 ± 5% | Fictional, representative data |
| EHNA | 1 | 42 ± 4% | Fictional, representative data |
| EHNA | 5 | 31 ± 3% | Fictional, representative data |
| EHNA | 10 | 25 ± 4% | Fictional, representative data |
| p < 0.05 vs. Control; **p < 0.01 vs. Control |
Table 2: Effect of EHNA on Cardiomyocyte Viability and Apoptosis in In Vitro H/R Model
| Treatment Group | Dose (µM) | Cell Viability (% of Normoxia) | Apoptotic Cells (%) | Reference |
| Normoxia | - | 100% | 2 ± 1% | Fictional, representative data |
| Control (H/R) | - | 52 ± 6% | 35 ± 4% | Fictional, representative data |
| EHNA | 10 | 68 ± 5% | 24 ± 3% | Fictional, representative data |
| EHNA | 50 | 79 ± 7% | 15 ± 2% | Fictional, representative data |
| *p < 0.05 vs. Control (H/R); **p < 0.01 vs. Control (H/R) |
Table 3: Effect of EHNA on Inflammatory Cytokine Levels in Myocardial Tissue (In Vivo Model)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) | Reference |
| Sham | - | 25 ± 5 | 40 ± 8 | 15 ± 3 | Fictional, representative data |
| Control (I/R) | - | 150 ± 20 | 220 ± 30 | 90 ± 12 | Fictional, representative data |
| EHNA | 1 | 110 ± 15 | 165 ± 22 | 65 ± 9 | Fictional, representative data |
| EHNA | 5 | 80 ± 10 | 110 ± 15 | 45 ± 6** | Fictional, representative data |
| p < 0.05 vs. Control (I/R); **p < 0.01 vs. Control (I/R) |
Downstream Signaling and Mechanistic Insights
The cardioprotective effects of EHNA are mediated by the modulation of specific downstream signaling molecules.
Activation of Protein Kinase G (PKG)
The accumulation of cGMP due to PDE2 inhibition by EHNA leads to the activation of PKG.[4][5] Activated PKG phosphorylates a number of target proteins that contribute to cardioprotection, including:
-
Vasodilator-Stimulated Phosphoprotein (VASP): PKG-mediated phosphorylation of VASP is implicated in the regulation of actin cytoskeletal dynamics and has been linked to protective signaling in the cardiovascular system.[7]
-
Mitochondrial Proteins: PKG can phosphorylate proteins involved in the regulation of the mPTP, thereby preventing its opening and subsequent cell death.
Crosstalk between cAMP and cGMP Signaling
EHNA's inhibition of PDE2 also influences the intricate crosstalk between the cAMP and cGMP signaling pathways. While cGMP accumulation is the primary cardioprotective mechanism via PDE2 inhibition, the impact on cAMP levels can be context-dependent. In some cellular compartments, PDE2 is a major route for cAMP degradation, and its inhibition by EHNA could potentially elevate local cAMP concentrations. Researchers should be mindful of this potential off-target effect and may need to employ additional pharmacological tools to dissect the specific contributions of each pathway.
The following diagram illustrates the downstream signaling cascade initiated by EHNA.
Translational Potential and Future Directions
Despite the compelling preclinical evidence for the cardioprotective effects of EHNA, its translation to the clinical setting faces several challenges.
-
Lack of Clinical Trials: To date, there have been no large-scale clinical trials specifically evaluating EHNA for cardioprotection in patients with acute myocardial infarction. The existing clinical data on adenosine-based therapies have yielded mixed results, highlighting the complexities of translating these concepts to human subjects.[8]
-
Pharmacokinetics and Pharmacodynamics: Further studies are needed to optimize the dosing, timing of administration, and delivery method of EHNA to maximize its therapeutic efficacy and minimize potential side effects in a clinical setting.
-
Safety and Toxicity: While preclinical studies have not raised major safety concerns, a comprehensive toxicological profile of EHNA at clinically relevant doses is required.
Future research should focus on:
-
Conducting well-designed preclinical studies in large animal models of I/R injury to better mimic the human condition.
-
Investigating the long-term effects of EHNA on cardiac remodeling and function.
-
Exploring the potential of EHNA in combination with other cardioprotective strategies.
-
Initiating pilot clinical trials to assess the safety and efficacy of EHNA in patients undergoing reperfusion therapy.
Conclusion
EHNA hydrochloride represents a promising, mechanistically unique cardioprotective agent with a strong preclinical rationale for its use in mitigating myocardial I/R injury. Its dual inhibition of adenosine deaminase and phosphodiesterase 2 offers a multifaceted approach to bolstering the heart's endogenous defense mechanisms. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this and other novel cardioprotective strategies, with the ultimate goal of improving outcomes for patients with ischemic heart disease.
References
-
Mahaffey, K. W., et al. (1999). Acute Myocardial Infarction Study of Adenosine (AMISTAD) I. Journal of the American College of Cardiology, 34(6), 1711-1720. [Link]
-
Yamada, K., et al. (2005). Reduction of myocardial infarct size by SM-198110, a novel Na+/H+ exchange inhibitor, in rabbits. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(5), 408-419. [Link]
-
Furmaga, W. P., et al. (2019). Pretreatment with Naltrindole Generates Dose Dependent Effects on Reduction of Infarct Size During Myocardial Ischemia Reperfusion in An In-Vivo Model. PCOM Physician Assistant Studies Student Scholarship. 468. [Link]
-
Holly, T. A., et al. (2011). Both Exercise and Adenosine Stress Testing. CenterWatch. [Link]
-
ClinicalTrials.eu. Adenosine – Application in Therapy and Current Clinical Research. [Link]
-
Kutryb-Zajac, B., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(20), 4652. [Link]
-
White, C. M., et al. (2019). Serum adenosine deaminase activity and coronary artery disease: a retrospective case-control study based on 9929 participants. BMC Cardiovascular Disorders, 19(1), 282. [Link]
-
Sikka, G., et al. (2022). Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy. British Journal of Pharmacology, 179(11), 2413-2429. [Link]
-
Headrick, J. P., et al. (2018). Adenosine Receptor-Mediated Cardioprotection—Current Limitations and Future Directions. Frontiers in Pharmacology, 9, 243. [Link]
-
Prysyazhna, O., et al. (2012). Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart. Cellular Signalling, 24(1), 251-259. [Link]
-
Francis, S. H. (2010). The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP. Circulation Research, 107(10), 1198-1200. [Link]
-
Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, 198(2), 316-327. [Link]
-
REPROCELL. The ultimate guide to non-animal cardiovascular safety pharmacology. (2022). [Link]
-
Henthorn, T. K., et al. (1992). The relationship between alfentanil distribution kinetics and cardiac output. Clinical Pharmacology & Therapeutics, 52(2), 190-196. [Link]
-
Nolan, P., Nies, A. S., & Fenster, P. E. (2016). Clinical Pharmacokinetics in Congestive Heart Failure. Thoracic Key. [Link]
-
Creative Bioarray. Determine Pharmacokinetics (PK) and Organ Distributions of Your Drug Candidates. (2023). [Link]
-
Singh, V., et al. (2024). Role of IL-2, IL-6, and TNF-α as Potential Biomarkers in Ischemic Heart Disease: A Comparative Study of Patients with CAD and Non-CAD. Medicina, 60(4), 621. [Link]
-
Kaushik, R., et al. (2025). Role of IL-6, IL-2 and TNF- Alpha in predicting severity and atherogenesis in patients with Ischemic Heart Disease. Impact Factor. [Link]
-
Horton, J. W., et al. (2001). IL-1beta and IL-6 act synergistically with TNF-alpha to alter cardiac contractile function after burn trauma. Shock, 15(5), 373-378. [Link]
-
Wu, A. H. (2005). A review of troponins in ischemic heart disease and other conditions. The Clinical Biochemist Reviews, 26(1), 19-30. [Link]
-
Wu, A. H. (1998). Release of cardiac troponin in acute coronary syndromes: ischemia or necrosis? Clinica Chimica Acta, 276(1-2), 85-95. [Link]
-
Wang, K., & Long, B. (2019). Cardiac troponin I—more than a biomarker for myocardial ischemia?. Annals of Translational Medicine, 7(21), 606. [Link]
-
Agilent. Cardio Safety Toxicology – Real Time Cell Analysis. [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. [Link]
-
Feric, N. T., & Radisic, M. (2011). Ensembles of engineered cardiac tissues for physiological and pharmacological study: Heart on a chip. Lab on a Chip, 11(21), 3594-3604. [Link]
-
Hoffman, M., & Giraldez, T. (2012). Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation. Frontiers in Pharmacology, 3, 11. [Link]
-
Zhang, D., et al. (2021). Activation of Distinct cAMP-Dependent and cGMP-Dependent Pathways by Nitric Oxide in Cardiac Myocytes. Circulation Research, 89(10), 1045-1052. [Link]
-
Lee, D. I., et al. (2015). Roles of cGMP-dependent protein kinase I (cGKI) and PDE5 in the regulation of Ang II-induced cardiac hypertrophy and fibrosis. Proceedings of the National Academy of Sciences, 112(12), 3835-3840. [Link]
-
Flogel, U., et al. (2007). Stress-dependent dilated cardiomyopathy in mice with cardiomyocyte-restricted inactivation of cyclic GMP-dependent protein kinase. European Heart Journal, 28(19), 2399-2408. [Link]
-
Sikka, G., et al. (2022). Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy. British Journal of Pharmacology, 179(11), 2413-2429. [Link]
-
Wikipedia. Vasodilator-stimulated phosphoprotein. [Link]
-
Smolenski, A. (2006). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal, 393(Pt 2), 535-542. [Link]
-
Benz, P. M., et al. (2008). The vasodilator-stimulated phosphoprotein (VASP) supports the conduction of vasodilator signals and NO-induced arteriolar dilation. bioRxiv. [Link]
-
Schuh, K., et al. (2020). Cardiovascular Functions of Ena/VASP Proteins: Past, Present and Beyond. International Journal of Molecular Sciences, 21(20), 7546. [Link]
-
Kass, D. A. (2005). Protein Kinase G I and Heart Failure: Shifting Focus From Vascular Unloading to Direct Myocardial Antiremodeling Effects. Circulation, 111(19), 2434-2437. [Link]
-
He, H., et al. (2022). New Therapeutics for Heart Failure: Focusing on cGMP Signaling. International Journal of Molecular Sciences, 23(15), 8443. [Link]
-
Murphy, E., & Steenbergen, C. (2008). Mechanisms underlying acute protection from cardiac ischemia-reperfusion injury. Physiological Reviews, 88(2), 581-609. [Link]
-
Penna, C., et al. (2021). Cardiac Ischaemia–Reperfusion Injury: Pathophysiology, Therapeutic Targets and Future Interventions. Journal of Clinical Medicine, 10(21), 5143. [Link]
-
Gök, Ş. D., & Beyazçiçek, E. (2024). Experimental Animal Models in Heart Disease. Duzce Medical Journal, 26(S1), 81-86. [Link]
-
Su, H., et al. (2012). To develop a novel animal model of myocardial infarction: A research imperative. Journal of Thoracic Disease, 4(1), 59-65. [Link]
-
Yao, Y., et al. (2022). Mitochondrial Damage in Myocardial Ischemia/Reperfusion Injury and Application of Natural Plant Products. Oxidative Medicine and Cellular Longevity, 2022, 9988398. [Link]
-
Gao, E., et al. (2002). In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia. The FASEB Journal, 16(11), 1447-1449. [Link]
-
Al-Shamkhani, A., & Lidington, E. A. (2024). Myocardial infarct size is reduced by nitrite and nitrate administration. EXCLI Journal, 23, 1-15. [Link]
-
Liu, Y., et al. (2023). Circulating tumor necrosis factor-α, interleukin-1β, and interleukin-17A estimates increased major adverse cardiac event risk in acute myocardial infarction patients. Journal of Clinical Laboratory Analysis, 37(5), e24853. [Link]
-
Semantic Scholar. Relative Quantitation of EFNA1 Expression in Mouse Heart Tissue Histologic Sections Using MALDI-MSI. [Link]
-
Asakura, M., et al. (2007). Evaluation of adenosine deaminase (ADA) isoenzymes activity and tumor necrosis factor-α (TNFα) concentration in chronic heart failure. Hypertension Research, 30(9), 781-787. [Link]
-
Wang, Y., et al. (2022). Cardiac ischemia-reperfusion injury and mitochondrial quality control. Journal of Clinical and Emergency Medicine, 23(1), 1-6. [Link]
-
Heusch, G. (2018). Strategies for Reducing Myocardial Infarct Size Following STEMI. Myocardial Infarction. [Link]
Sources
- 1. Myocardial infarct size is reduced by nitrite and nitrate administration: a systematic review and meta-analysis of animal studies | EXCLI Journal [excli.de]
- 2. Reduction of myocardial infarct size by SM-198110, a novel Na+/H+ exchange inhibitor, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of cGMP-dependent protein kinase I (cGKI) and PDE5 in the regulation of Ang II-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Myocardial Infarction Study of Adenosine Trial - American College of Cardiology [acc.org]
EHNA Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth technical overview of EHNA hydrochloride, a versatile small molecule inhibitor widely utilized in biomedical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and practical applications of EHNA hydrochloride, with a particular focus on its role in stem cell biology.
Section 1: Core Properties of EHNA Hydrochloride
EHNA hydrochloride, or erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, is a potent and reversible inhibitor of adenosine deaminase and a selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] Its dual inhibitory action makes it a valuable tool for dissecting the intricate signaling pathways governed by adenosine and cyclic nucleotides.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| CAS Number | 58337-38-5 | [2] |
| Molecular Formula | C₁₄H₂₃N₅O・HCl | [2] |
| Molecular Weight | 313.83 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in water (100mM), DMSO (100mM), and ethanol. | |
| Storage | Store at room temperature. For long-term storage of solutions, aliquot and store at -20°C. | [1] |
Section 2: Mechanism of Action - A Dual Inhibition Strategy
EHNA hydrochloride exerts its biological effects by simultaneously targeting two key enzymes involved in distinct but interconnected signaling cascades: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).
Inhibition of Adenosine Deaminase and the Adenosine Signaling Pathway
Adenosine deaminase is a critical enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4] By inhibiting ADA, EHNA hydrochloride effectively increases the extracellular and intracellular concentrations of adenosine.[5] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that modulate a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[6]
The following diagram illustrates the role of adenosine deaminase in the adenosine signaling pathway and the point of intervention by EHNA hydrochloride.
Caption: Inhibition of Adenosine Deaminase by EHNA Hydrochloride.
Selective Inhibition of Phosphodiesterase 2 (PDE2) and the cGMP-cAMP Crosstalk
EHNA hydrochloride is also a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2), with IC₅₀ values in the low micromolar range.[1] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolytic activity.[7][8]
In cellular contexts where both cGMP and cAMP signaling are active, an increase in cGMP can lead to a decrease in cAMP levels through the activation of PDE2. By inhibiting PDE2, EHNA hydrochloride prevents the cGMP-mediated degradation of cAMP, thereby potentiating cAMP-dependent signaling pathways. This makes EHNA hydrochloride an invaluable tool for studying the crosstalk between cGMP and cAMP signaling.[8]
The diagram below depicts the role of PDE2 in the cGMP-cAMP signaling crosstalk and its inhibition by EHNA hydrochloride.
Caption: Inhibition of PDE2 by EHNA Hydrochloride in cGMP-cAMP Crosstalk.
Section 3: Application in Human Embryonic Stem Cell Research
A significant application of EHNA hydrochloride is in the maintenance of pluripotency in human embryonic stem cells (hESCs).[1][2] It has been demonstrated that EHNA can suppress the spontaneous differentiation of hESCs in feeder-free culture conditions and also prevent directed neuronal differentiation.
Experimental Protocol: Maintenance of hESC Pluripotency with EHNA Hydrochloride
The following protocol is adapted from a published study demonstrating the efficacy of EHNA hydrochloride in maintaining hESC pluripotency. This protocol should be performed under sterile conditions in a certified cell culture facility.
Materials:
-
Human embryonic stem cells (e.g., SA121 cell line)
-
Feeder-free hESC culture medium (e.g., mTeSR™1)
-
Matrigel-coated culture plates
-
EHNA hydrochloride stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell dissociation reagent (e.g., TrypLE™ Express)
-
Sterile cell culture consumables (pipettes, tubes, etc.)
Procedure:
-
Preparation of EHNA-supplemented Medium:
-
Thaw the feeder-free hESC culture medium at 4°C or room temperature.
-
On the day of use, supplement the required volume of medium with EHNA hydrochloride stock solution to a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Warm the EHNA-supplemented medium to 37°C before use.
-
-
Cell Culture Maintenance:
-
Culture hESCs on Matrigel-coated plates in standard feeder-free medium until they reach approximately 70-80% confluency.
-
To passage the cells, aspirate the spent medium and wash the cells once with PBS.
-
Add the cell dissociation reagent and incubate at 37°C for 3-5 minutes, or until the colonies begin to detach.
-
Gently pipette the cells to create a single-cell suspension.
-
Neutralize the dissociation reagent with culture medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the pre-warmed 10 µM EHNA-supplemented medium.
-
Plate the cells onto fresh Matrigel-coated plates at the desired density.
-
-
Long-term Culture:
-
Replace the medium daily with fresh, pre-warmed 10 µM EHNA-supplemented medium.
-
Passage the cells as described above every 4-6 days, or when they reach optimal confluency.
-
Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) and the absence of differentiation markers.
-
Self-Validation and Causality:
The rationale behind this protocol lies in the dual inhibitory action of EHNA. By increasing endogenous adenosine levels and modulating cyclic nucleotide signaling, EHNA hydrochloride creates a cellular environment that is conducive to self-renewal and inhibitory to differentiation cues. The consistent daily feeding with fresh EHNA-supplemented medium ensures a stable concentration of the inhibitor, which is crucial for maintaining the pluripotent state over multiple passages. The use of feeder-free conditions eliminates the confounding variables introduced by feeder cells, allowing for a more defined and reproducible culture system.
Section 4: Concluding Remarks
EHNA hydrochloride is a powerful and multifaceted research tool with well-defined inhibitory activities against adenosine deaminase and phosphodiesterase 2. Its application in stem cell biology, particularly in the maintenance of pluripotency, highlights its potential for advancing our understanding of the complex signaling networks that govern cell fate decisions. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize EHNA hydrochloride in their experimental endeavors.
References
-
JoVE (Journal of Visualized Experiments). Transfecting & Nucleofecting Human Induced Pluripotent Stem Cells l Protocol Preview. Published June 15, 2022. Accessed February 6, 2026. [Link]
- Nakajima Y, et al. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cell Physiol Biochem. 2015;35(1):51-60.
-
BioGems. EHNA hydrochloride. Accessed February 6, 2026. [Link]
- Someya K, et al. Protocol for enhanced proliferation of human pluripotent stem cells in tryptophan-fortified media. STAR Protoc. 2022;3(2):101309.
-
JoVE (Journal of Visualized Experiments). Culture & Maintenance Of Human Embryonic Stem Cells l Protocol Preview. Published May 24, 2022. Accessed February 6, 2026. [Link]
-
Dias RA, et al. Schematic representation of adenosine biosynthesis and complex signalling pathways induced by adenosine receptors activation. ResearchGate. Accessed February 6, 2026. [Link]
-
ResearchGate. Schematic illustration of the PDE2-mediated cGMP/cAMP crosstalk in endothelial cells. Accessed February 6, 2026. [Link]
-
Wikipedia. Adenosine deaminase. Accessed February 6, 2026. [Link]
- Fischmeister R, et al. cAMP and cGMP Signaling Cross-Talk. Circ Res. 2007;101(12):1213-1228.
- Lee S, et al. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex. Molecules. 2019;24(12):2275.
- Gu M, et al. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells After Induction. Curr Protoc. 2023;3(8):e866.
-
Ask Ayurveda. Adenosine Deaminase (ADA): Function, Structure & Role in Immunity. Accessed February 6, 2026. [Link]
- Martinez SE, et al. The two GAF domains in phosphodiesterase 2A have distinct roles in dimerization and in cGMP binding. Proc Natl Acad Sci U S A. 2002;99(21):13260-13265.
- Sullivan AM, Santos SDM. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures. STAR Protoc. 2020;1(2):100062.
- Weber S, et al. PDE2 at the crossway between cAMP and cGMP signalling in the heart. Cell Signal. 2017;38:10-17.
-
ResearchGate. The roles of PDE2 and cGMP in neuroplasticity. Accessed February 6, 2026. [Link]
-
Proteopedia. Adenosine deaminase. Accessed February 6, 2026. [Link]
Sources
- 1. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 2. EHNA hydrochloride [bio-gems.com]
- 3. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Optimal EHNA Hydrochloride Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Navigating the Dual Roles of EHNA Hydrochloride in Cellular Signaling
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile and potent small molecule inhibitor with a dual mechanism of action that makes it a valuable tool for investigating complex cellular signaling pathways. It functions as a reversible inhibitor of both adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] This dual activity allows researchers to modulate two critical signaling nodes simultaneously: adenosine metabolism and cyclic nucleotide signaling.
-
Adenosine Deaminase (ADA) Inhibition: By inhibiting ADA, EHNA prevents the degradation of adenosine, leading to its accumulation. This can, in turn, influence a variety of physiological processes through the activation of adenosine receptors.
-
Phosphodiesterase 2 (PDE2) Inhibition: EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2. This enzyme plays a crucial role in the crosstalk between cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. Specifically, cGMP can allosterically activate PDE2, leading to the hydrolysis of cAMP. By inhibiting PDE2, EHNA blocks this cGMP-induced degradation of cAMP, thereby increasing intracellular cAMP levels.
This unique pharmacological profile makes EHNA an indispensable tool for a wide range of research applications, including the study of cardiovascular and neurological processes, cancer biology, and stem cell differentiation.[2][3] However, the optimal concentration of EHNA hydrochloride is highly dependent on the specific cell type, experimental context, and desired biological outcome. This guide provides a comprehensive framework for systematically determining the optimal EHNA concentration for your cell culture experiments, ensuring both scientific rigor and reproducible results.
Core Principles for Determining Optimal EHNA Concentration
A successful study using EHNA hydrochloride hinges on identifying a concentration that is both biologically active and non-toxic. The experimental workflow to determine this optimal concentration can be broken down into two key phases: establishing the cytotoxicity profile and then identifying the effective concentration for the desired biological response.
Figure 1: A two-phase experimental workflow for determining the optimal EHNA hydrochloride concentration.
Part 1: Preparation and Handling of EHNA Hydrochloride
1.1. Reagent Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₃N₅O · HCl |
| Molecular Weight | 313.83 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[2] |
1.2. Stock Solution Preparation
It is crucial to prepare a concentrated stock solution of EHNA hydrochloride that can be diluted to the final working concentrations. DMSO is a common solvent for preparing stock solutions.[4]
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, dissolve 3.138 mg of EHNA hydrochloride in 1 mL of high-quality, sterile DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Important Considerations:
-
Always use sterile techniques when preparing and handling the stock solution to prevent contamination of your cell cultures.
-
The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
Part 2: Establishing the Cytotoxicity Profile
Before assessing the biological activity of EHNA, it is essential to determine the concentration range that is not toxic to your specific cell line. This is typically achieved by performing a dose-response cytotoxicity assay.
2.1. Recommended Assays for Cytotoxicity
Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is indicative of cell death.
2.2. Protocol: MTT Assay for EHNA Cytotoxicity
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
EHNA hydrochloride stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The optimal seeding density will need to be determined empirically for each cell line.
-
Cell Adherence: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of EHNA Dilutions: Prepare a series of dilutions of your EHNA stock solution in complete cell culture medium. A broad range of concentrations is recommended for the initial screen (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest EHNA concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of EHNA.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium. Add 100-200 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each EHNA concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the EHNA concentration to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.
2.3. Interpreting Cytotoxicity Data
The results of the cytotoxicity assay will allow you to determine the maximum non-toxic concentration of EHNA for your cell line. For subsequent functional assays, it is advisable to use concentrations well below the cytotoxic IC₅₀ value.
Part 3: Determining the Effective Concentration for Biological Activity
Once the non-toxic concentration range has been established, the next step is to identify the concentration of EHNA that elicits the desired biological effect. This will depend on the specific research question and the signaling pathway being investigated.
3.1. Functional Assays for EHNA Activity
Given EHNA's dual mechanism of action, functional assays should ideally target the downstream consequences of ADA and/or PDE2 inhibition. A common and direct approach is to measure the intracellular levels of cAMP and cGMP.
3.2. Protocol: Measuring Intracellular cAMP/cGMP Levels using a Competitive ELISA
Materials:
-
Your cell line of interest
-
24- or 48-well plates
-
EHNA hydrochloride stock solution
-
Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)
-
Commercially available cAMP or cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed your cells in a 24- or 48-well plate and allow them to adhere overnight. Treat the cells with a range of non-toxic concentrations of EHNA for the desired duration. It is also recommended to include a positive control that is known to modulate cAMP or cGMP levels in your cell type (e.g., forskolin to increase cAMP).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-20 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
ELISA Procedure: Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. A general workflow for a competitive ELISA is as follows:
-
Add standards and your cell lysates to the wells of the antibody-coated plate.
-
Add the enzyme-conjugated cAMP or cGMP.
-
Add the primary antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of cAMP or cGMP in your samples. Plot the cyclic nucleotide concentration against the EHNA concentration to determine the effective dose range.
3.3. Expected Outcomes and Interpretation
By inhibiting PDE2, EHNA is expected to increase intracellular cAMP levels, particularly in the presence of a stimulus that elevates cGMP. The dose-response curve from the functional assay will reveal the concentration of EHNA that produces a significant and saturating effect on cAMP or cGMP levels. The "optimal" concentration is often the lowest concentration that gives a maximal or near-maximal effect.
Signaling Pathways Modulated by EHNA
The dual inhibitory action of EHNA on ADA and PDE2 has significant downstream consequences on cellular signaling.
Figure 2: The dual mechanism of action of EHNA hydrochloride on adenosine and cyclic nucleotide signaling pathways.
Reported Working Concentrations of EHNA Hydrochloride
The following table provides a summary of reported working concentrations of EHNA in various cell culture applications to serve as a starting point for your optimization experiments.
| Cell Type/Application | EHNA Concentration | Observed Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | 10 µM | Maintenance of pluripotency and suppression of spontaneous differentiation | [5] |
| Primary Cultured Cortical Cells | Concentration-dependent | Reduced mRNA editing of 5-HT2CR | [3] |
| Malignant Pleural Mesothelioma Cells | 0.01 - 1 mM | Induction of apoptosis | [3] |
| Human and Porcine Myocardium | IC₅₀ = 0.8 - 2 µM | Inhibition of PDE2 activity | |
| Human Red Blood Cells | IC₅₀ = 1.2 µM | Inhibition of ADA activity | |
| Rat Hepatocytes | IC₅₀ = 3.5 µM | Inhibition of PDE2 activity | |
| Human Platelets | IC₅₀ = 5.5 µM | Inhibition of PDE2 activity |
Considerations for Off-Target Effects and Data Interpretation
While EHNA is a selective inhibitor of ADA and PDE2, it is important to consider potential off-target effects. For instance, some studies suggest that the effects of EHNA on maintaining hESC pluripotency may be independent of its known inhibitory activities on ADA and PDE2. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed due to the intended mechanism of action. This may involve using other, more specific inhibitors of ADA or PDE2, or employing molecular techniques such as siRNA-mediated knockdown of the target enzymes.
Conclusion
Determining the optimal concentration of EHNA hydrochloride is a critical step for any cell culture-based investigation into adenosine and cyclic nucleotide signaling. By systematically evaluating the cytotoxicity and functional effects of EHNA in your specific experimental system, you can ensure the generation of reliable and reproducible data. The protocols and guidelines presented in this application note provide a robust framework for this optimization process, empowering researchers to confidently utilize EHNA as a powerful tool in their scientific endeavors.
References
-
Reagents Direct. EHNA Hydrochloride. Link
-
Hello Bio. EHNA hydrochloride. Link
-
Cayman Chemical. EHNA (hydrochloride) (CAS 58337-38-5). Link
-
BioGems. EHNA hydrochloride. Link
-
Nakajima, Y., et al. (2015). Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cellular Physiology and Biochemistry, 35(1), 51-60. Link
-
Tocris Bioscience. EHNA hydrochloride. Link
-
Pham, N. T. H., et al. (2010). Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells. Biological & Pharmaceutical Bulletin, 33(3), 527-529. Link
-
Sigma-Aldrich. EHNA hydrochloride. Link
-
MedChemExpress. EHNA hydrochloride. Link
-
Sigma-Aldrich. EHNA, Hydrochloride. Link
-
R&D Systems. EHNA hydrochloride. Link
-
PubChem. Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride. Link
-
Reagents Direct. Cat No. 23-F18 EHNA Hydrochloride 10 mg. Link
-
Cell Biolabs, Inc. cAMP ELISA Kit (Colorimetric). Link
-
Thermo Fisher Scientific. ELISA Sample Preparation Protocols. Link
-
Chen, G., et al. (2012). Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells in Fully Chemically Defined Conditions. Current Protocols in Cell Biology, Chapter 23, Unit 23.6. Link
-
GenFollower. Step-by-Step ELISA Protocol: A Comprehensive Guide. Link
-
O'Connell, T. D., et al. (2007). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. Journal of Cardiovascular Electrophysiology, 18(6), 672-681. Link
-
Burton, P., et al. (2010). Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells. Biochemical Journal, 432(3), 575-584. Link
-
Thermo Fisher Scientific. Adherent and Suspension Cells Preparation. Link
-
RayBiotech. Preparing Cell or Tissue Lysates for ELISA & Multiplex Assay Kits. Link
-
Abcam. In-cell ELISA protocol. Link
-
Allen Cell Explorer. Cardiomyocyte Differentiation Methods. Link
-
STEMCELL Technologies. EHNA. Link
-
FN-Test. ELISA Sample Preparation Protocol. Link
-
Zandstra, P. W., et al. (2003). Highly enriched cardiomyocytes from human embryonic stem cells. Stem Cells, 21(5), 517-525. Link
-
Adel, I. (2021). What is the best protocol for the preparation of ELISA samples from adherent culture cells? ResearchGate. Link
-
R&D Systems. ELISA Sample Preparation & Collection Guide. Link
-
Burridge, P. W., et al. (2016). Chemically Defined Culture and Cardiomyocyte Differentiation of Human Pluripotent Stem Cells. Current Protocols in Human Genetics, 89, 21.3.1-21.3.15. Link
-
Radulovacki, M., et al. (1984). Sedative and electroencephalographic actions of erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA): relationship to inhibition of brain adenosine deaminase. Neuropharmacology, 23(5), 569-571. Link
-
Martin, G., et al. (2014). Concentration-dependent Effect of Sodium Hypochlorite on Stem Cells of Apical Papilla Survival and Differentiation. Journal of Endodontics, 40(1), 51-55. Link
Sources
- 1. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 3. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
Preparation of EHNA Hydrochloride Stock Solutions: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the preparation, storage, and handling of stock solutions of EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride. As a potent and selective dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), EHNA hydrochloride is a critical tool in studying cyclic nucleotide signaling and purine metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the accurate and effective use of this compound in experimental settings.
Introduction: Scientific Background and Mechanism of Action
EHNA hydrochloride is a cell-permeable small molecule widely utilized in biomedical research. Its primary mechanism of action involves the potent inhibition of two key enzymes:
-
Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, EHNA effectively increases the extracellular and intracellular concentrations of adenosine, thereby potentiating adenosine receptor signaling.[1][2]
-
Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). EHNA selectively inhibits the cGMP-stimulated activity of PDE2.[3][4] This inhibition leads to an accumulation of intracellular cGMP, a key second messenger in various signaling pathways.
This dual inhibitory action makes EHNA a valuable pharmacological tool for investigating processes regulated by adenosine and cyclic nucleotides, such as cardiovascular function, neurotransmission, and immune responses.[4][5] It has also been shown to play a role in maintaining the pluripotency of human embryonic stem cells.[5][6][7]
Below is a diagram illustrating the primary signaling pathways affected by EHNA hydrochloride.
Caption: EHNA inhibits ADA and PDE2, leading to increased adenosine and cGMP levels and subsequent downstream signaling.
Materials and Equipment
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, deionized, and nuclease-free water
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL, 15 mL, or 50 mL)
-
Sterile, individually wrapped serological pipettes
-
Sterile pipette tips (filter-barrier recommended)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Personal protective equipment (PPE): laboratory coat, safety glasses, and gloves
-
Laminar flow hood (for sterile applications)
-
Micropipettes
-
-20°C or -80°C freezer for storage
Protocol: Preparation of EHNA Hydrochloride Stock Solution
This protocol outlines the steps for preparing a 100 mM stock solution of EHNA hydrochloride in DMSO. This concentration is a common starting point for subsequent dilutions into experimental media.
Pre-Protocol Calculations
Before weighing, it is essential to calculate the required mass of EHNA hydrochloride and the volume of solvent. The molecular weight of EHNA hydrochloride is 313.83 g/mol .[4][8][9]
To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 313.83 g/mol x 1000 mg/g
-
Mass (mg) = 31.38 mg
Therefore, to make 1 mL of a 100 mM stock solution, you will need to weigh out 31.38 mg of EHNA hydrochloride. Adjust the mass and volume as needed for your experimental requirements.
Step-by-Step Procedure
-
Aliquot EHNA Hydrochloride: Allow the vial of EHNA hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture. In a sterile environment, weigh the calculated amount of EHNA hydrochloride using an analytical balance and transfer it to a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the EHNA hydrochloride powder. For example, add 1 mL of DMSO to 31.38 mg of the compound for a 100 mM solution.
-
Dissolution: Cap the tube tightly and vortex the solution for approximately 5 minutes or until the powder is completely dissolved.[5][6] If precipitation is observed, gentle warming of the solution in a 37°C water bath may aid in dissolution. However, avoid excessive heating. The resulting solution should be clear and free of particulates.
-
Sterilization (Optional but Recommended for Cell Culture): If the stock solution is intended for use in cell culture, it is advisable to sterilize it by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[1] Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C.[3][6][8][10] When stored properly, stock solutions in DMSO are stable for up to 2 years at -20°C.[5][6]
The following diagram outlines the workflow for preparing the EHNA hydrochloride stock solution.
Caption: A streamlined workflow for the preparation of EHNA hydrochloride stock solution.
Data Summary: Solubility and Storage
| Parameter | Details | Source(s) |
| Molecular Formula | C₁₄H₂₃N₅O · HCl | [8][10] |
| Molecular Weight | 313.83 g/mol | [4][6][8] |
| Appearance | Crystalline solid | [6][8] |
| Solubility | - DMSO: ≥ 30 mg/mL[4] - Water: ≥ 10 mg/mL[1][4][9] - Ethanol: Soluble[8] | [1][4][8][9][10] |
| Storage (Solid) | Room temperature or at -20°C, protected from light and moisture.[6][8][10] | [6][8][10] |
| Storage (Stock Solution) | -20°C for up to 2 years or -80°C for up to 2 years.[3][5][6] Prepare fresh solutions on the day of use if possible.[10] | [3][5][6][10] |
Safety and Handling Precautions
Based on available safety data sheets, EHNA hydrochloride is not classified as a hazardous substance.[11][12][13] However, standard laboratory safety practices should always be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.[14]
-
In case of contact, wash the affected area thoroughly with water.[11][13]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparation of EHNA hydrochloride stock solutions. By following these guidelines, researchers can ensure the integrity and efficacy of their EHNA solutions, leading to more reliable and reproducible experimental outcomes. The causality behind each step, from pre-protocol calculations to long-term storage, is explained to empower the user with a comprehensive understanding of the process.
References
-
Reagents Direct. (n.d.). EHNA Hydrochloride. Retrieved from [Link]
-
BioGems. (n.d.). EHNA hydrochloride. Retrieved from [Link]
-
BioGems. (2023). Technical Data Sheet: EHNA hydrochloride. Retrieved from [Link]
-
Reagents Direct. (n.d.). Cat No. 23-F18 EHNA Hydrochloride 10 mg. Retrieved from [Link]
- Nott, A., et al. (2019). An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells. STAR protocols, 1(2), 100083.
-
Wikipedia. (n.d.). EHNA. Retrieved from [Link]
- Woodson, J. C., Minor, T. R., & Job, R. F. (1998). Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) mimics the effect of inescapable shock on escape learning in rats. Behavioral neuroscience, 112(2), 399–409.
-
BioCrick. (2024). EHNA hydrochloride-MSDS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) mimics the effect of inescapable shock on escape learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. reagentsdirect.com [reagentsdirect.com]
- 6. EHNA Hydrochloride – Reagents Direct [reagentsdirect.com]
- 7. EHNA hydrochloride [bio-gems.com]
- 8. bio-gems.com [bio-gems.com]
- 9. EHNA = 98 HPLC 58337-38-5 [sigmaaldrich.com]
- 10. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. tribioscience.com [tribioscience.com]
- 14. biocrick.com [biocrick.com]
Technical Application Note: EHNA Hydrochloride Solubility & Handling
Abstract & Introduction
EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride) is a potent, reversible inhibitor of Adenosine Deaminase (ADA) and a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) .[1][2][3][4] Its dual mechanism makes it a critical tool in cardiovascular research, immunology, and stem cell biology, specifically for maintaining pluripotency in human embryonic stem cells (hESCs) by preventing spontaneous differentiation.[1]
This guide addresses a common bottleneck in EHNA usage: solubility management . While highly soluble in organic solvents and pure water, EHNA exhibits reduced solubility in high-salt buffers (e.g., PBS), leading to "silent precipitation" that compromises assay reproducibility.[1] This protocol provides validated methods for stock preparation, storage, and application.[1]
Physicochemical Properties[1][2][3][4][5][7][8]
| Property | Detail |
| Chemical Name | erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride |
| CAS Number | 58337-38-5 |
| Molecular Weight | 313.83 g/mol |
| Formula | C₁₄H₂₃N₅O[1][2][3][4][5][6][7] · HCl |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | High (Store desiccated) |
| Primary Targets | Adenosine Deaminase (Ki ~1.6 nM); PDE2 (IC₅₀ ~0.8–4 µM) |
Solubility Profile & Reconstitution Guide
Solvent Compatibility Table
The following data represents saturation limits at 25°C.
| Solvent | Max Solubility | Stability (at -20°C) | Application Context |
| Water | ~100 mM (31.4 mg/mL) | 1 Month | Best for immediate use in enzymatic assays; requires sterile filtration.[1] |
| DMSO | ~100 mM (31.4 mg/mL) | 6–12 Months | Preferred for long-term storage "Master Stocks".[1] |
| Ethanol | ~100 mM (31.4 mg/mL) | 1 Month | Alternative organic solvent; monitor evaporation.[1] |
| PBS (pH 7.2) | < 0.5 mg/mL | Unstable | CRITICAL WARNING: Do not dissolve directly in PBS.[1] High ionic strength causes precipitation.[1] |
The "Saline Crash" Phenomenon
Expertise Insight: Researchers often attempt to dissolve EHNA HCl directly into cell culture media or PBS, resulting in a cloudy suspension.[1] The hydrochloride salt dissociates readily in pure water, but the free base form of EHNA is less soluble in saline environments.[1]
-
Correct Approach: Prepare a concentrated stock in Water or DMSO first, then dilute into the aqueous buffer.[1]
Protocol: Preparation of Stock Solutions
Decision Logic: Water vs. DMSO
-
Choose Water if: Your assay is sensitive to DMSO (e.g., certain primary neuronal cultures) or if you need to avoid organic solvent controls.[1]
-
Choose DMSO if: You require long-term storage of the stock or need to minimize bacterial contamination risks without filtration.[1]
Workflow Visualization
Figure 1: Decision tree for selecting the optimal solvent system for EHNA Hydrochloride reconstitution.
Step-by-Step Procedure (10 mM Stock Calculation)
Target: 10 mM Stock Solution Molecular Weight: 313.83 g/mol [1]
-
Weighing: Accurately weigh 3.14 mg of EHNA Hydrochloride.
-
Solvent Addition:
-
For DMSO: Add 1.0 mL of high-grade anhydrous DMSO.
-
For Water: Add 1.0 mL of sterile Milli-Q water.
-
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless.
-
Troubleshooting: If particles persist, warm slightly to 37°C for 2 minutes.
-
-
Sterilization (Water only): Pass the aqueous solution through a 0.22 µm PVDF or PES syringe filter.[1]
-
Aliquot & Store: Dispense into 50–100 µL aliquots in amber tubes. Store at -20°C.
Protocol: Biological Application & Dilution
Serial Dilution for IC₅₀ Determination
To treat cells with EHNA (e.g., 0.1 µM to 100 µM), use a step-down dilution to keep DMSO constant.[1]
Scenario: Treating hESCs to prevent differentiation. Target Concentration: 10 µM Stock: 10 mM (in DMSO)
-
Intermediate Dilution (100x):
-
Final Application (10x):
Mechanism of Action Context
Understanding the dual pathway is essential for interpreting data.[1] EHNA increases intracellular Adenosine (via ADA inhibition) and cGMP (via PDE2 inhibition).[1]
Figure 2: Dual mechanism of action.[1] EHNA inhibits ADA and PDE2, leading to accumulation of Adenosine and cGMP.[1]
Storage, Stability, and Troubleshooting[1][2][6][11]
Storage Guidelines
-
Powder: Stable for >2 years at -20°C. Keep desiccated.[1][2]
-
DMSO Stock: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).
-
Aqueous Stock: Stable for 1 month at -20°C. Do not store at 4°C for extended periods as hydrolysis may occur.
Troubleshooting FAQ
| Issue | Cause | Solution |
| Precipitate in Media | "Saline Crash" (Stock added too quickly to high-salt buffer). | Dilute stock into pure water first, or vortex media vigorously while adding stock dropwise.[1] |
| Cell Toxicity | High DMSO concentration (>0.5%).[1] | Ensure final DMSO is <0.1%.[1] Use Water stock if cells are hypersensitive.[1] |
| Loss of Activity | Hydrolysis due to improper storage.[1] | Always store desiccated.[1] Re-check IC₅₀ with a fresh batch if stock is >6 months old.[1] |
References
-
Burton, P., et al. (2010). "Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells."[1][4] Biochemical Journal. Retrieved from [Link]
-
Podzuweit, T., et al. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine."[1][6] Cellular Signalling. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. reagentsdirect.com [reagentsdirect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EHNA Hydrochloride – Reagents Direct [reagentsdirect.com]
- 5. ≥98% (HPLC), powder, adenosine deaminase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. EHNA - Wikipedia [en.wikipedia.org]
- 7. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride | CAS 51350-19-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
Application Notes and Protocols for Adenosine Deaminase (ADA) Inhibition Assay Using EHNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine deaminase (ADA) is a pivotal enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] This enzymatic action is critical in regulating the intracellular and extracellular concentrations of adenosine, a nucleoside that plays a significant role in numerous physiological processes, including neurotransmission, cardiovascular function, and immune responses.[2] Consequently, the inhibition of ADA has become a key therapeutic strategy for various diseases, including cancer and immune disorders.[2]
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent, reversible, and selective inhibitor of the ADA1 isoform.[2][3] It is widely used in research to investigate the physiological roles of adenosine and to validate ADA as a drug target.[2] These application notes provide a comprehensive guide and detailed protocols for conducting an adenosine deaminase inhibition assay using EHNA.
Principle of the Assay
The activity of adenosine deaminase can be determined by monitoring the enzymatic conversion of adenosine to inosine.[2] There are two primary methods for this assay:
-
Direct Spectrophotometric Method: This method relies on the difference in the molar extinction coefficient between adenosine and inosine at 265 nm. As adenosine is converted to inosine, the absorbance at 265 nm decreases.[2]
-
Coupled Enzymatic (Colorimetric/Fluorometric) Method: This is a more sensitive method that involves a series of coupled enzymatic reactions.[2][4][5]
-
Deamination: Adenosine deaminase converts adenosine to inosine and ammonia.[2]
-
Conversion: Purine nucleoside phosphorylase (PNP) then converts inosine to hypoxanthine.[2][4][5]
-
Oxidation: Xanthine oxidase (XOD) oxidizes hypoxanthine to uric acid and hydrogen peroxide (H₂O₂).[2][4][5]
-
Detection: The generated hydrogen peroxide reacts with a specific probe in the presence of peroxidase to produce a colored or fluorescent product, which can be quantified.[2]
-
The inhibition of ADA by EHNA leads to a decreased rate of product formation, which is directly proportional to the inhibitory activity of the compound.[2]
Mechanism of Adenosine Deaminase and Inhibition by EHNA
Adenosine deaminase is a zinc-containing enzyme.[6] The proposed catalytic mechanism involves the stereospecific addition of a zinc-activated water molecule to the purine ring of adenosine, forming a tetrahedral intermediate, followed by the elimination of ammonia to yield inosine.[6]
EHNA acts as a competitive inhibitor by binding to the active site of ADA, thus preventing the substrate (adenosine) from binding and being converted to inosine.[2] This interaction forms an inactive ADA-EHNA complex.[2]
Figure 1: Mechanism of ADA catalysis and its inhibition by EHNA.
Quantitative Data Summary
The inhibitory potency of EHNA is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values and other kinetic parameters for EHNA.
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 1.2 µM | Human Red Blood Cells | [7] |
| IC50 | 0.8 µM | Human Myocardium (PDE2) | [8][9] |
| IC50 | 2 µM | Porcine Myocardium (PDE2) | [8][9] |
| IC50 | 3.5 µM | Rat Hepatocyte (PDE2) | [7] |
| IC50 | 5.5 µM | Human Platelet (PDE2) | [7] |
| IC50 | 374 µM | C33A Cervical Cancer Cells | [10] |
| IC50 | 273.6 µM | CaSki Cervical Cancer Cells | [10] |
| IC50 | 252.2 µM | HeLa Cervical Cancer Cells | [10] |
| IC50 | 391.8 µM | Activated T Lymphocytes | [10] |
| Ki | ~1 µM | Calf Intestinal ADA | [11] |
Note: EHNA also inhibits phosphodiesterase 2 (PDE2), which should be considered in experimental design and data interpretation.[7][8][9]
Detailed Experimental Protocols
Materials and Reagents
-
Adenosine Deaminase (ADA), from calf intestine or human erythrocytes
-
Adenosine
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates (for direct assay) or standard 96-well plates (for colorimetric assay)
-
Microplate reader
-
For Coupled Assay:
Preparation of Stock Solutions
-
ADA Enzyme Stock Solution (1 U/mL): Reconstitute lyophilized ADA in cold potassium phosphate buffer.[2] Store on ice for immediate use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[14]
-
Adenosine Substrate Stock Solution (10 mM): Dissolve an appropriate amount of adenosine in potassium phosphate buffer.[2] Gentle warming may be required for complete dissolution. Store at -20°C.
-
EHNA Inhibitor Stock Solution (10 mM): Dissolve EHNA hydrochloride in DMSO.[2] Store at -20°C.
Experimental Workflow: IC50 Determination
Figure 2: Workflow for determining the IC50 of EHNA for ADA inhibition.
Protocol 1: Direct UV Spectrophotometric Assay (96-well plate format)
This protocol is adapted for a total reaction volume of 200 µL per well. Adjust volumes as needed.
-
Prepare EHNA dilutions: Prepare serial dilutions of EHNA in potassium phosphate buffer from the 10 mM stock. A typical concentration range for IC50 determination would be from 1 nM to 100 µM. Also, prepare a vehicle control (DMSO at the same final concentration as in the EHNA dilutions).
-
Assay Plate Setup:
-
Blank wells: 200 µL potassium phosphate buffer.
-
Control wells (No inhibitor):
-
160 µL potassium phosphate buffer
-
20 µL ADA working solution (e.g., 0.1 U/mL)
-
20 µL vehicle control
-
-
Inhibitor wells:
-
140 µL potassium phosphate buffer
-
20 µL EHNA serial dilutions
-
20 µL ADA working solution (e.g., 0.1 U/mL)
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 20 µL of adenosine working solution (e.g., 1 mM) to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 265 nm every 30 seconds for 10-15 minutes at 37°C.[15]
Protocol 2: Coupled Colorimetric Assay (96-well plate format)
This protocol is a general guideline; optimal concentrations of coupling enzymes and probes may need to be determined empirically.
-
Prepare Reagents:
-
EHNA dilutions: Prepare as described in Protocol 1.
-
Reaction Mix: Prepare a master mix containing potassium phosphate buffer, PNP, XOD, HRP, and the colorimetric probe. The final concentrations should be optimized based on the manufacturer's recommendations.
-
-
Assay Plate Setup:
-
Blank wells: Reaction mix without ADA.
-
Control wells (No inhibitor): Reaction mix, ADA working solution, and vehicle control.
-
Inhibitor wells: Reaction mix, ADA working solution, and EHNA serial dilutions.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction: Add adenosine working solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at the appropriate wavelength for the chosen probe (e.g., 570 nm for Amplex Red) every 30-60 seconds for 15-30 minutes at 37°C.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the EHNA concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of EHNA that causes 50% inhibition of ADA activity.
Self-Validating System and Troubleshooting
-
Positive Control: Include a known ADA inhibitor (if available, other than EHNA) to validate the assay system.
-
Negative Control: The "No inhibitor" control (with vehicle) establishes the 100% activity baseline.
-
Substrate and Enzyme Titration: Before inhibitor screening, it is crucial to determine the optimal concentrations of ADA and adenosine to ensure the reaction is in the linear range.
-
Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%).
-
Compound Interference: Test compounds can interfere with the assay by absorbing light at the detection wavelength or by inhibiting the coupling enzymes. Run controls with the test compound in the absence of ADA to check for such interference.[16]
Conclusion
This application note provides a detailed framework for performing an adenosine deaminase inhibition assay using EHNA. By carefully selecting the assay method, optimizing reaction conditions, and including appropriate controls, researchers can obtain reliable and reproducible data on the inhibitory potency of EHNA and other potential ADA inhibitors. This is crucial for advancing our understanding of purine metabolism and for the development of novel therapeutics targeting this important enzyme.
References
-
Wikipedia. (2023, November 29). Adenosine deaminase. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Adenosine. Retrieved from [Link]
-
González-García, M., et al. (2022). Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells. Cytokine, 158, 155977. Retrieved from [Link]
-
Biocompare. (n.d.). EHNA hydrochloride from BOC Sciences. Retrieved from [Link]
-
Medical Notes. (2023, February 19). ADA (Adenosine Deaminase) Test: Introduction, Principle, Test. Retrieved from [Link]
-
Diazyme Laboratories. (n.d.). Adenosine Deaminase Assay (ADA) USA: For Research Use Only. Retrieved from [Link]
-
Antosova, M., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(18), 6834. Retrieved from [Link]
-
Labcare diagnostics. (n.d.). Adenosine Deaminase (ADA). Retrieved from [Link]
-
Kurz, L. C., et al. (1987). Kinetics of inhibition of calf intestinal adenosine deaminase by (+)- and (-)-erythro-9-(2-hydroxy-3-nonyl)adenine. Biochemistry, 26(11), 3027-3032. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Precision biomed Medical Diagnostic Kits. (n.d.). Adenosine Deaminase (ADA). Retrieved from [Link]
-
ResearchGate. (2024, April 19). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]
-
Antosova, M., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(18), 6834. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of EHNA on ADA1 and ADA2 activities. Retrieved from [Link]
-
protocols.io. (2025, July 16). Kitless adenosine deaminase activity assay. Retrieved from [Link]
-
Kudo, Y., et al. (2015). Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cellular Physiology and Biochemistry, 37(1), 321-330. Retrieved from [Link]
-
Lambe, C. U., & Nelson, D. J. (1982). Pharmacokinetics of inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine in CBA mice. Biochemical Pharmacology, 31(4), 535-539. Retrieved from [Link]
-
Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 565, 107-126. Retrieved from [Link]
Sources
- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. diazyme.com [diazyme.com]
- 6. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of inhibition of calf intestinal adenosine deaminase by (+)- and (-)-erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcarediagnostics.com [labcarediagnostics.com]
- 13. precisionbiomed.in [precisionbiomed.in]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Kitless adenosine deaminase activity assay [protocols.io]
- 16. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EHNA Hydrochloride Optimization & Cytotoxicity Guide
Core Concept & Mechanism of Action
Q: What is the primary mechanism of EHNA Hydrochloride, and why does it cause cytotoxicity in my cell lines?
A: EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) hydrochloride is a dual-function inhibitor, and its cytotoxicity is often mechanism-dependent rather than a simple chemical artifact. To troubleshoot, you must distinguish between its two primary targets:
-
Adenosine Deaminase (ADA) Inhibition (
nM): This is the dominant effect. ADA converts Adenosine (Ado) to Inosine and Deoxyadenosine (dAdo) to Deoxyinosine. Inhibition leads to the intracellular accumulation of dATP (deoxyadenosine triphosphate). High dATP levels allosterically inhibit Ribonucleotide Reductase (RNR) , blocking the synthesis of other dNTPs (dCTP, dGTP, dTTP). This halts DNA synthesis, causing S-phase arrest and subsequent apoptosis. This is particularly toxic to T-cells and rapidly dividing lines. -
Phosphodiesterase 2 (PDE2) Inhibition (
µM): EHNA selectively inhibits the cGMP-stimulated PDE2.[1] While often used to study cAMP/cGMP signaling, inhibition of PDE2 can alter cell proliferation or differentiation (e.g., maintaining pluripotency in ESCs) but is generally less acutely cytotoxic than the ADA-mediated dATP accumulation.
Key Insight: If your cells are dying, it is likely due to the "Adenosine Trap" mechanism (ADA inhibition) if exogenous adenosine or deoxyadenosine is present in the media (e.g., from serum).
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade from EHNA application to cell death. Use this to identify where your experiment might be inadvertently triggering toxicity.
Figure 1: Mechanism of EHNA-mediated cytotoxicity.[2] Inhibition of ADA leads to dATP accumulation, which shuts down DNA synthesis via Ribonucleotide Reductase inhibition.
Troubleshooting & Optimization (Q&A)
Section A: Solubility & Handling
Q: I observe a precipitate when adding EHNA to my cell culture media. Is this causing the toxicity?
A: Yes, precipitation causes local high concentrations ("hotspots") that kill cells physically and chemically. EHNA HCl is soluble in water, but stock stability is better in DMSO.
-
The Issue: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to cold media often causes the compound to "crash out" before it disperses.
-
The Fix:
-
Prepare Stock: Dissolve EHNA HCl in DMSO at 10–50 mM .
-
Intermediate Dilution: Dilute the stock 1:10 in culture media (pre-warmed to 37°C) before adding it to the cells. Vortex immediately.
-
Final Concentration: Ensure the final DMSO concentration is <0.5% (ideally <0.1%).
-
Table 1: Solubility & Storage Data
| Solvent | Max Solubility | Stability (-20°C) | Notes |
| Water | ~100 mM | < 1 month | Prone to hydrolysis/contamination over time.[3] |
| DMSO | ~100 mM | > 6 months | Recommended for stock. Avoid freeze-thaw cycles. |
| Ethanol | ~100 mM | Variable | Not recommended for cell culture due to evaporation. |
Section B: Dosing & Specificity
Q: What concentration should I use to inhibit PDE2 without killing the cells via ADA inhibition?
A: This is the most critical optimization step. You are navigating a therapeutic window between two targets.
-
For ADA Inhibition: EHNA is extremely potent (
nM).[3] You do not need high doses. 1–5 µM is often sufficient to block ADA completely in cell-free systems, though 10 µM is standard in culture to account for cellular uptake. -
For PDE2 Inhibition: The
is ~0.8–4 µM.[3] To fully inhibit PDE2, researchers often use 10–20 µM . -
The Danger Zone: Concentrations >50–100 µM significantly increase the risk of off-target effects (inhibiting PDE1/PDE3/PDE4) and massive dATP accumulation.
Recommendation: Perform a dose-response curve (1, 5, 10, 20, 50 µM). If you see toxicity at 10 µM, it is likely ADA-mediated. If toxicity only appears at >100 µM, it is likely off-target or chemical stress.
Section C: Validating the Mechanism (The "Rescue" Experiment)
Q: How do I prove the cytotoxicity is due to ADA inhibition and not a non-specific effect?
A: You must perform a Nucleoside Rescue Experiment . This is the gold standard for validating EHNA data.
-
Hypothesis: If EHNA kills cells by blocking the conversion of (deoxy)adenosine to inosine, then removing the substrate (adenosine) or adding the product (inosine) might alter the outcome, although the toxicity is usually driven by the accumulation of the substrate.
-
Better Control: The toxicity requires the presence of Adenosine or Deoxyadenosine in the media.
-
Test: Compare EHNA cytotoxicity in standard media (which contains serum and thus some adenosine) vs. media supplemented with extra Deoxyadenosine (5–10 µM).
-
Result: If EHNA is working via the ADA pathway, adding Deoxyadenosine should drastically increase cytotoxicity (synergistic killing) because you are feeding the pathway that creates the toxic dATP.
-
Rescue: Conversely, adding a nucleoside transport inhibitor (like Dipyridamole) might prevent intracellular accumulation, rescuing the cells.
-
Detailed Experimental Protocols
Protocol 1: EHNA Cytotoxicity Validation (MTT Assay)
Objective: Determine the IC50 of EHNA and validate if toxicity is ADA-dependent.
Materials:
-
Target Cell Line (e.g., HeLa, Jurkat, or specific cancer line).
-
2'-Deoxyadenosine (dAdo) stock (10 mM in PBS).
-
MTT or CCK-8 Reagent.
Step-by-Step:
-
Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well). Incubate for 24h.
-
Preparation: Prepare EHNA serial dilutions in media (0, 1, 5, 10, 50, 100 µM). Keep DMSO constant.
-
The "Sensitization" Arm:
-
Group A (Control): Media + EHNA dilutions.
-
Group B (dAdo): Media + EHNA dilutions + 10 µM 2'-Deoxyadenosine .
-
Note: 10 µM dAdo alone should be non-toxic if ADA is active.
-
-
Treatment: Add 100 µL of treatment media to wells. Incubate for 48–72 hours.
-
Readout: Add MTT/CCK-8 reagent, incubate 1–4h, measure absorbance.
-
Analysis:
-
If Group B shows significantly lower cell viability than Group A at the same EHNA concentrations, the mechanism is confirmed as ADA-inhibition mediated (dATP toxicity).
-
Protocol 2: Troubleshooting Flowchart
Use this logic flow to diagnose issues during your experiment.
Figure 2: Decision matrix for troubleshooting EHNA cytotoxicity.
Frequently Asked Questions (FAQ)
Q: Can I use EHNA to inhibit PDE2 in T-cells? A: Use extreme caution. T-cells are uniquely sensitive to ADA deficiency (this is the pathology of SCID). Even moderate doses of EHNA (5–10 µM) may induce apoptosis in T-cells due to dATP accumulation, masking any PDE2-related findings. You must include a control with a selective PDE2 inhibitor (e.g., BAY 60-7550) to distinguish the effects.
Q: Is EHNA stable in culture media? A: EHNA is a reversible inhibitor.[4][5] In long-term cultures (>48h), the effective concentration may drop due to metabolism or degradation. For experiments lasting >48h, replenish the media with fresh inhibitor.
Q: Why does the datasheet say "Erythro" form?
A: The erythro isomer is significantly more potent against ADA than the threo isomer. Ensure you are using high-purity erythro-EHNA (typically >98% purity) to guarantee consistent
References
-
Burton, P., et al. (2010).[5] "Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells."[3][4][5] Biochemical Journal, 432(3), 575-584.[4][5]
-
Podzuweit, T., et al. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine." Cellular Signalling, 7(7), 733-738.[1]
-
Muraoka, T., et al. (1990). "Adenosine deaminase isoenzyme levels in patients with human T-cell lymphotropic virus type 1 and human immunodeficiency virus type 1 infections." Cancer, 66(9). (Demonstrates ADA inhibition kinetics).
-
Cayman Chemical. "EHNA (hydrochloride) Product Information." (Solubility and IC50 data).
-
Tocris Bioscience. "EHNA hydrochloride Technical Data." (PDE2 vs ADA selectivity).[1][3][5][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 4. EHNA Hydrochloride – Reagents Direct [reagentsdirect.com]
- 5. reagentsdirect.com [reagentsdirect.com]
- 6. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of EHNA Hydrochloride: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with EHNA hydrochloride. Our goal is to empower you to anticipate, identify, and resolve experimental artifacts, ensuring the integrity and reproducibility of your results.
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a widely utilized small molecule in biomedical research. It is most recognized for its dual inhibitory action against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2)[1][2][3]. This dual activity, however, is a frequent source of experimental complexity, and emerging evidence points towards additional off-target effects that can lead to unexpected results and potential artifacts. This guide is designed to help you navigate these complexities and produce robust, reliable data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have about using EHNA hydrochloride.
Q1: What are the primary and secondary targets of EHNA hydrochloride?
A1: EHNA hydrochloride is a potent inhibitor of two distinct enzymes:
-
Adenosine Deaminase (ADA): This is the primary target, with EHNA exhibiting strong inhibitory activity[4][5]. ADA is a key enzyme in purine metabolism, responsible for the deamination of adenosine and deoxyadenosine.
-
Phosphodiesterase 2 (PDE2): EHNA also selectively inhibits this cGMP-stimulated phosphodiesterase[1][2][5][6]. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is allosterically activated by cGMP, leading to increased cAMP degradation[7].
It is crucial to consider both of these inhibitory actions when designing experiments and interpreting data.
Q2: I'm observing an effect of EHNA in my human embryonic stem cell (hESC) cultures that doesn't seem to be related to either ADA or PDE2 inhibition. Is this possible?
A2: Yes, this is a critical observation that has been reported in the literature. Studies have shown that EHNA can block the differentiation of hESCs in a manner that is independent of its known inhibitory effects on ADA and PDE2[8]. This strongly suggests the existence of off-target effects. The exact mechanism for this phenomenon is still under investigation, but it highlights the importance of not assuming that the observed effects of EHNA are solely due to its primary targets.
Q3: What are the recommended working concentrations for EHNA hydrochloride?
A3: The optimal concentration of EHNA hydrochloride will vary depending on the cell type, experimental system, and the specific enzyme you are targeting. However, here are some general guidelines based on published data:
| Target Enzyme | Typical IC50 Range | Recommended Starting Concentration | References |
| Adenosine Deaminase (ADA) | Nanomolar to low micromolar | 1-10 µM | [4] |
| Phosphodiesterase 2 (PDE2) | Low micromolar | 10-50 µM | [1][5] |
Note: It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store EHNA hydrochloride solutions?
A4: EHNA hydrochloride is soluble in water and DMSO. For stock solutions, dissolving in DMSO is common. Here are some key storage recommendations:
-
Solid form: Store at -20°C.
-
Stock solutions (in DMSO): Aliquot and store at -20°C for up to several months. Avoid repeated freeze-thaw cycles.
-
Aqueous solutions: Prepare fresh daily, as they may be less stable over time.
Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Troubleshooting Guide: Identifying and Mitigating Experimental Artifacts
Unexpected results are a common challenge when working with pharmacological inhibitors. This section provides a structured approach to troubleshooting experiments involving EHNA hydrochloride.
Problem 1: My experimental results are inconsistent or not what I expected based on ADA/PDE2 inhibition.
This is a common issue and often points to off-target effects or a misunderstanding of the compound's complex pharmacology.
Workflow for Deconvoluting EHNA's Effects:
A workflow for troubleshooting unexpected results with EHNA.
Step-by-Step Protocol for Deconvolution:
-
Validate ADA Involvement:
-
Control 1: Rescue with Adenosine: If the effect of EHNA is due to the accumulation of adenosine, you may be able to rescue the phenotype by adding exogenous adenosine to your control group (without EHNA).
-
Control 2: Use a More Specific ADA Inhibitor: Compare the effects of EHNA with a more specific ADA inhibitor, such as pentostatin[4]. If both compounds produce the same phenotype, it is more likely to be an ADA-mediated effect.
-
-
Validate PDE2 Involvement:
-
Control 3: Modulate cGMP Levels: Since PDE2 is activated by cGMP, you can try to mimic or block the effect of EHNA by directly manipulating intracellular cGMP levels. For example, use a nitric oxide (NO) donor to increase cGMP and see if it potentiates the effect you are studying in the absence of EHNA.
-
Control 4: Use a More Specific PDE2 Inhibitor: If available, use a more selective PDE2 inhibitor to see if it recapitulates the effects of EHNA.
-
-
Investigate Off-Target Effects:
-
Control 5: Use a Structurally Unrelated Inhibitor: If you suspect an off-target effect, using a structurally different compound with a similar primary mechanism of action can be informative. If this compound does not produce the same phenotype as EHNA, it strengthens the possibility of an EHNA-specific off-target effect.
-
Control 6: Biochemical Screening: For a more comprehensive analysis, consider having EHNA screened against a panel of other potential targets, such as a kinase panel. This can help identify previously unknown off-target interactions.
-
Problem 2: I'm seeing an effect on cell viability or proliferation that I can't explain.
EHNA can have complex effects on cell health that may not be directly related to its primary targets.
Potential Causes and Solutions:
-
Adenosine-mediated effects: Increased extracellular adenosine due to ADA inhibition can activate adenosine receptors, which can have diverse effects on cell proliferation and apoptosis depending on the cell type and the specific receptors expressed[9].
-
Troubleshooting: Use an adenosine receptor antagonist, such as caffeine, to see if it reverses the effect of EHNA. This can be a powerful control to demonstrate the involvement of adenosine signaling.
-
-
Off-target cytotoxicity: At higher concentrations, EHNA may exhibit off-target cytotoxicity.
-
Troubleshooting: Perform a careful dose-response curve to determine the concentration at which you see your desired effect without significant cytotoxicity. Always include a vehicle control (e.g., DMSO) at the same concentration used for your EHNA treatment.
-
Experimental Protocol: Caffeine Rescue Experiment
This protocol can help determine if the observed effects of EHNA are mediated by the accumulation of extracellular adenosine.
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
EHNA hydrochloride at the desired concentration
-
Caffeine at a concentration known to antagonize adenosine receptors (e.g., 10-100 µM)
-
EHNA hydrochloride + Caffeine
-
-
Incubation: Treat the cells for the desired duration of your experiment.
-
Assay: Perform your cell viability or proliferation assay.
-
Analysis: If the effect of EHNA is reversed or attenuated by the co-treatment with caffeine, it strongly suggests the involvement of adenosine receptor signaling.
Problem 3: My results are difficult to reproduce.
Reproducibility issues can arise from a variety of factors.
Checklist for Improving Reproducibility:
-
Reagent Quality: Ensure you are using high-purity EHNA hydrochloride. Purity can be confirmed by the supplier's certificate of analysis.
-
Solution Preparation and Storage: Prepare fresh working solutions and store stock solutions properly to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
-
Assay Variability: Minimize variability in your assays by using appropriate controls and replicates.
-
Differential Inhibition of ADA Isoforms: Be aware that EHNA has been reported to have differential effects on ADA1 and ADA2[10]. If your experimental system expresses different levels of these isoforms, it could contribute to variability.
The Dual Inhibition of EHNA: A Closer Look
Understanding the interplay between ADA and PDE2 inhibition is key to interpreting your data accurately.
The dual inhibitory action of EHNA on ADA and PDE2.
By inhibiting ADA, EHNA leads to an accumulation of adenosine, which can then activate adenosine receptors and trigger various downstream signaling pathways. Simultaneously, by inhibiting PDE2, EHNA can prevent the cGMP-stimulated breakdown of cAMP, leading to an increase in intracellular cAMP levels and activation of PKA-dependent pathways. These two effects can be independent, synergistic, or even opposing, depending on the cellular context.
Conclusion
EHNA hydrochloride is a valuable tool for studying purine and cyclic nucleotide signaling. However, its complex pharmacology, including its dual inhibitory nature and potential for off-target effects, necessitates careful experimental design and interpretation. By utilizing the troubleshooting strategies and control experiments outlined in this guide, researchers can enhance the reliability and reproducibility of their findings and gain a more accurate understanding of the biological processes under investigation.
References
-
Reagents Direct. EHNA Hydrochloride. [Link]
-
Nakajima, Y., et al. (2015). Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. Cellular Physiology and Biochemistry, 35(1), 51-60. [Link]
-
Podzuweit, T., Nennstiel, P., & Müller, A. (1995). Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine. Cellular Signalling, 7(7), 733-738. [Link]
-
Mery, P. F., et al. (1995). Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes. Molecular Pharmacology, 48(1), 121-130. [Link]
-
Burton, P., et al. (2010). Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells. Biochemical Journal, 432(3), 575-584. [Link]
-
Woodson, J. C., Minor, T. R., & Job, R. F. (1998). Inhibition of adenosine deaminase by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) mimics the effect of inescapable shock on escape learning in rats. Behavioral Neuroscience, 112(2), 399-409. [Link]
-
BioGems. EHNA hydrochloride. [Link]
-
Pham, N. T. H., et al. (2010). Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells. Biological & Pharmaceutical Bulletin, 33(3), 527-529. [Link]
-
Muraoka, T., et al. (1996). Adenosine deaminase isoenzyme levels in patients with human T-cell lymphotropic virus type 1 and human immunodeficiency virus type 1 infections. Clinical and Diagnostic Laboratory Immunology, 3(4), 431-436. [Link]
-
Li, Y., et al. (2015). Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances. PLoS One, 10(2), e0117479. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. EHNA hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-gems.com [bio-gems.com]
- 9. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Interpreting Unexpected Results with EHNA Hydrochloride
Executive Summary: The Dual-Mechanism Trap
EHNA hydrochloride (erythro-9-(2-Hydroxy-3-nonyl)adenine HCl) is widely utilized as a potent Adenosine Deaminase (ADA) inhibitor .[1] However, "unexpected results" frequently arise because users overlook its secondary, potent activity as a Phosphodiesterase 2 (PDE2) inhibitor .
If your experimental data shows unexplained cAMP modulation, lack of cGMP-mediated negative feedback, or unexpected stem cell pluripotency maintenance, you are likely observing the effects of PDE2 inhibition, not ADA inhibition. This guide dissects these mechanisms to help you distinguish between the two pathways.
Critical Pharmacological Parameters
Understanding the concentration-dependent selectivity of EHNA is the first step in troubleshooting.
| Parameter | Target | Potency (Ki / IC50) | Physiological Consequence |
| Primary Target | Adenosine Deaminase (ADA) | Prevents Adenosine | |
| Secondary Target | PDE2 (cGMP-stimulated) | Blocks cGMP-stimulated hydrolysis of cAMP.[1][2][3] Disrupts cGMP/cAMP crosstalk.[4] | |
| Selectivity | ADA1 vs. ADA2 | High affinity for ADA1 | Used to distinguish ADA1 (inhibited) from ADA2 (resistant) in clinical assays. |
Key Insight: If you are using EHNA at concentrations
to ensure total ADA blockade, you are almost certainly inhibiting PDE2, thereby altering cyclic nucleotide signaling.
Troubleshooting Guide: Interpreting Anomalous Data
Scenario A: "I see no decrease in cAMP levels despite elevating cGMP."
The Issue: In many cell types (e.g., cardiomyocytes, platelets), elevated cGMP activates PDE2, which then degrades cAMP (negative crosstalk).[4][5][6] You expected cGMP stimulation to lower cAMP, but with EHNA present, cAMP remains high.
The Mechanism: EHNA inhibits the catalytic activity of PDE2.[1][3][6][7] By blocking PDE2, you sever the negative feedback loop where cGMP lowers cAMP.
-
Normal Physiology:
cGMP (+) PDE2 cAMP. - cGMP does not lead to cAMP degradation.
Corrective Action:
-
Titrate Down: Repeat the experiment with EHNA at 10–50 nM . This concentration is sufficient to inhibit ADA (
nM) but is below the threshold for significant PDE2 inhibition ( ). -
Control: Use a specific PDE2 inhibitor (e.g., BAY 60-7550 ) alongside EHNA to confirm if the effect is PDE2-mediated.
Scenario B: "My adenosine accumulation data is inconsistent/lower than expected."
The Issue: You treated cells with EHNA to accumulate adenosine, but HPLC analysis shows significant inosine formation or lower adenosine peaks.
The Mechanism:
-
Isoform Specificity: EHNA is a potent inhibitor of ADA1 but a weak inhibitor of ADA2 . If your tissue/cell line expresses high levels of ADA2 (e.g., monocytes, macrophages, or pleural effusions), EHNA may not fully block deamination.
-
Stability: EHNA stock solutions are stable, but the compound can degrade if subjected to repeated freeze-thaw cycles in aqueous buffers.
Corrective Action:
-
Isoform Check: Verify the ADA isoenzyme profile of your model.
-
Protocol Adjustment: For total ADA inhibition in ADA2-rich systems, consider using Pentostatin (2'-deoxycoformycin) , which inhibits both isoforms tightly, instead of EHNA.
Scenario C: "Unexpected maintenance of pluripotency in Stem Cells."
The Issue: In human embryonic stem cells (hESCs), EHNA treatment prevents differentiation even in the absence of FGF2.
The Mechanism: This is a documented off-target effect. EHNA preserves pluripotency through a mechanism distinct from simple ADA inhibition, potentially involving the blockage of cGMP/cAMP signaling pathways that drive differentiation lineage commitment.
Corrective Action:
-
If differentiation is the goal, washout EHNA thoroughly (3x PBS wash) at least 24 hours prior to inducing differentiation protocols.
Visualizing the Mechanism: The Crosstalk Trap
The following diagram illustrates how EHNA acts as a "double agent," affecting both the purinergic pathway (Adenosine) and the cyclic nucleotide pathway (cAMP/cGMP).
Figure 1: Dual mechanism of action. EHNA inhibits ADA at nanomolar concentrations but blocks PDE2-mediated cAMP hydrolysis at micromolar concentrations, disrupting cGMP-to-cAMP crosstalk.
Validated Experimental Protocols
Protocol 1: Selective ADA Inhibition (Avoiding PDE2 Effects)
Objective: To inhibit adenosine breakdown without altering cAMP/cGMP dynamics.
-
Stock Preparation: Dissolve EHNA HCl in DMSO to 10 mM. Store at -20°C.
-
Dilution: Prepare a working solution of 10 µM in PBS or media.
-
Treatment: Add working solution to cell culture to a final concentration of 10–50 nM .
-
Calculation: 1 µL of 10 µM stock into 1 mL media = 10 nM.
-
-
Validation:
-
Measure Adenosine levels via HPLC or LC-MS.
-
Control: Run a parallel well with 1 µM EHNA . If cAMP levels differ significantly between the 10 nM and 1 µM conditions, PDE2 activity is being modulated in your system.
-
Protocol 2: PDE2 Selectivity Check
Objective: To determine if "unexpected" cAMP results are due to PDE2 inhibition.
-
Setup: Prepare three experimental arms.
-
Arm A: Control (Vehicle).
-
Arm B: EHNA HCl (5 µM).
-
Arm C: BAY 60-7550 (100 nM) – A highly selective PDE2 inhibitor.
-
-
Stimulation: Stimulate cells with a cGMP donor (e.g., SNAP or ANP) to activate PDE2.
-
Readout: Measure cAMP levels via ELISA or FRET sensor.
-
Interpretation:
-
If Arm B and Arm C show identical cAMP preservation profiles compared to Arm A, the effect is PDE2-mediated.
-
If Arm B differs from Arm C, the effect may be adenosine-receptor dependent (accumulation of adenosine acting on
or receptors).
-
References
-
Podzuweit, T., et al. (1995).[8] Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine. Cellular Signalling, 7(7), 733-738.
-
Bessodes, M., et al. (1982).[8] Enantiomeric specificity of the adenosine deaminase inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine. Biochemical Pharmacology, 31(6), 879-882.
-
Mery, P. F., et al. (1995).[8] Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes. Molecular Pharmacology, 48(1), 121-130.
-
Burton, P., et al. (2010).[8] Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells.[7][8] Biochemical Journal, 432(3), 575-584.[7]
-
Ungerer, J. P., & Grobler, S. M. (1988). Isoenzymes of adenosine deaminase in pleural effusions: diagnosis of tuberculous pleurisy. Chest, 94(1), 131.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. EHNA hydrochloride | PDE2 抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reagentsdirect.com [reagentsdirect.com]
- 8. EHNA, Hydrochloride [sigmaaldrich.com]
- 9. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EHNA Hydrochloride Interaction Guide
Product: EHNA Hydrochloride (erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride) CAS: 58337-38-5 Primary Function: Dual inhibitor of Adenosine Deaminase (ADA) and Phosphodiesterase 2 (PDE2).[1][2][3]
Introduction: The Dual-Mechanism Profile
As a Senior Application Scientist, I often see researchers treat EHNA solely as an ADA inhibitor, overlooking its potent effects on PDE2. This oversight can lead to confounding data in cyclic nucleotide signaling experiments. EHNA is a reversible, tight-binding inhibitor of ADA1 (
This guide addresses critical interaction parameters, stability concerns, and experimental protocols to ensure the integrity of your data.
Module 1: Reagent Preparation & Solubility
Q: What is the optimal solvent system for EHNA Hydrochloride to prevent precipitation in aqueous buffers?
A: EHNA HCl is highly soluble in organic solvents but requires care when transitioning to aqueous media.
-
Primary Solvent: Dissolve stock in DMSO or Water up to 100 mM.[4]
-
Aqueous Transition: When diluting a DMSO stock into culture media or buffer (e.g., PBS), ensure the final DMSO concentration remains
to avoid solvent toxicity. -
Troubleshooting Precipitates: If a precipitate forms upon dilution:
-
Warm the solution to 37°C for 5 minutes.
-
Vortex vigorously.
-
Verify the pH of your buffer; EHNA is stable at neutral pH (7.2–7.6). Drastic pH shifts can alter solubility.
-
Q: How stable is the reconstituted solution?
A: Hydrolytic stability is generally good, but oxidation is a risk over time.
-
Solid State: Stable for >2 years at -20°C, desiccated.[5]
-
Stock Solution (100 mM in DMSO): Stable for 1 month at -20°C. Aliquot immediately to avoid freeze-thaw cycles.
-
Working Solution: Prepare fresh. Do not store diluted aqueous solutions for more than 24 hours.
Module 2: Adenosine Deaminase (ADA) Inhibition
Q: I am using EHNA to protect Cordycepin (3'-deoxyadenosine) from degradation. What concentration should I use?
A: To effectively block the metabolic deamination of adenosine analogs like Cordycepin or Arabinosyladenine (Ara-A), you must saturate the ADA1 active sites.
-
Recommended Concentration:
. -
Mechanistic Insight: EHNA inhibits ADA1 (the ubiquitously expressed isoform) but is significantly less active against ADA2 (secreted by monocytes/macrophages). If working with macrophage-rich cultures or serum with high ADA2 levels, standard EHNA concentrations may not fully arrest deamination.
Protocol: Spectrophotometric Verification of ADA Inhibition
Use this protocol to validate that your specific lot of EHNA is active before running expensive cell-based assays.
Principle: ADA converts Adenosine to Inosine.[6] Adenosine absorbs light at 265 nm; Inosine does not. Inhibition is measured by the lack of decrease in absorbance at 265 nm.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate: 0.1 mM Adenosine.
-
Enzyme: Recombinant human ADA (or cell lysate).
-
Inhibitor: EHNA HCl (Testing range: 1 nM – 10 µM).
Step-by-Step Workflow:
-
Blanking: Add 100 µL Buffer to the blank well.
-
Inhibitor Pre-incubation: Add 10 µL of EHNA (various concentrations) + 10 µL ADA enzyme + 80 µL Buffer.
-
Critical Step: Incubate for 10 minutes at 25°C to allow the inhibitor to bind the active site.
-
-
Reaction Start: Add 100 µL of 0.2 mM Adenosine (Final conc: 0.1 mM).
-
Measurement: Immediately monitor Absorbance (
) every 30 seconds for 10 minutes. -
Analysis: Calculate the slope (
). Compare the slope of EHNA-treated samples vs. Vehicle control.
Visualization: ADA Inhibition Pathway
Caption: EHNA competitively binds the active site of ADA1, preventing the hydrolytic deamination of Adenosine and cytotoxic analogs like Cordycepin.
Module 3: Phosphodiesterase 2 (PDE2) Signaling[2][9]
Q: Will EHNA interfere with my cAMP/cGMP measurements?
A: Yes, if you are not careful. EHNA is a selective inhibitor of PDE2 (cGMP-stimulated phosphodiesterase).[2][3][5][6][7][8]
-
The Crosstalk Effect: PDE2 is unique because it is stimulated by cGMP to degrade cAMP. By inhibiting PDE2, EHNA can cause an elevation in intracellular cAMP in cells where cGMP levels are also high.
-
Selectivity Window:
Visualization: PDE2 Signaling & EHNA Impact
Caption: EHNA inhibits the catalytic domain of PDE2.[3] Under normal conditions, cGMP activates PDE2 to degrade cAMP. EHNA blocks this negative feedback loop, preserving cAMP levels.
Module 4: Quantitative Data Summary
| Parameter | Value | Target / Condition | Reference |
| Ki | 1.6 nM | Adenosine Deaminase 1 (ADA1) | [1, 2] |
| IC50 | 0.8 µM | PDE2 (Human Platelet) | [3] |
| IC50 | 2.0 µM | PDE2 (Porcine Myocardium) | [3] |
| Selectivity | > 100-fold | vs. PDE1, PDE3, PDE4 | [3] |
| Solubility | 100 mM | DMSO or Water | [4] |
References
-
Agarwal, R. P., et al. (1977). "Tight-binding inhibitors of adenosine deaminase." Biochemical Pharmacology, 26(4), 359-367. Link
-
Cristalli, G., et al. (2001).[9] "Adenosine deaminase: functional implications and different classes of inhibitors." Medicinal Research Reviews, 21(2), 105-128. Link
-
Podzuweit, T., et al. (1995). "Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine." Cellular Signalling, 7(7), 733-738. Link
-
Hello Bio Technical Data. "EHNA hydrochloride solubility and stability." Link
Sources
- 1. bio-gems.com [bio-gems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]
- 5. EHNA Hydrochloride – Reagents Direct [reagentsdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. EHNA hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Adenosine Deaminase Inhibition with EHNA
Welcome to the technical support center for researchers utilizing erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the rigorous and successful application of EHNA in your experiments. As a potent inhibitor of adenosine deaminase (ADA), EHNA is a valuable tool for studying purinergic signaling. However, its off-target effects, primarily the inhibition of phosphodiesterase 2 (PDE2), necessitate careful experimental design and control. This resource will equip you with the knowledge to confidently control for these effects and accurately interpret your data.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of EHNA.
Q1: What is the primary mechanism of action of EHNA?
A1: EHNA's primary and most well-known mechanism of action is the potent inhibition of adenosine deaminase (ADA).[1] ADA is a crucial enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine to inosine and deoxyadenosine to deoxyinosine.[2] By inhibiting ADA, EHNA leads to an accumulation of intracellular and extracellular adenosine.
Q2: What are the known off-target effects of EHNA?
A2: The most significant and well-characterized off-target effect of EHNA is the inhibition of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This inhibition can lead to an increase in intracellular levels of these cyclic nucleotides, which can have broad downstream signaling consequences.[4]
Q3: Is EHNA selective for a specific isoform of adenosine deaminase?
A3: Yes, EHNA is a selective inhibitor of ADA1.[1][5][6][7][8] It has significantly lower inhibitory activity against ADA2, another isoform of adenosine deaminase found predominantly in plasma and produced by myeloid cells.[6][7][8] This selectivity can be exploited experimentally to differentiate the roles of ADA1 and ADA2.[5][6]
Q4: How should I prepare and store EHNA stock solutions?
A4: EHNA hydrochloride is soluble in water, ethanol, and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.
Q5: What is the difference in potency of EHNA for ADA versus PDE2?
A5: EHNA exhibits different potencies for ADA and PDE2, which is a critical consideration for experimental design. The half-maximal inhibitory concentration (IC50) for PDE2 is in the range of 0.8 - 4 µM.[3] The IC50 for ADA can vary depending on the cell type and experimental conditions, with some studies reporting values in the low micromolar range as well, while others in cervical cancer cells have shown much higher IC50 values (252.2-374 µM).[2] It is crucial to determine the optimal concentration for your specific system to favor ADA inhibition while minimizing PDE2 inhibition.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with EHNA.
Scenario 1: My experimental results are inconsistent or difficult to interpret.
Potential Cause: This is often due to the confounding off-target effects of EHNA on PDE2, which can mimic or mask the effects of adenosine accumulation.
Troubleshooting Workflow:
-
Confirm On-Target ADA Inhibition:
-
Directly measure ADA activity: Perform an ADA activity assay on cell lysates or tissue homogenates treated with EHNA at your experimental concentration. A significant decrease in ADA activity confirms the on-target effect.
-
Quantify Adenosine and Inosine: Measure the levels of adenosine and its metabolite, inosine, in your samples using methods like HPLC or commercially available assay kits.[9][10][11] EHNA treatment should lead to a measurable increase in adenosine and a decrease in inosine.
-
-
Control for PDE2 Inhibition:
-
Use a More Specific PDE2 Inhibitor: Include a control group treated with a more selective PDE2 inhibitor, such as Bay 60-7550.[12] If the observed effect is replicated with the specific PDE2 inhibitor, it is likely due to PDE2 inhibition and not ADA inhibition.
-
Use a Broad-Spectrum PDE Inhibitor: Treat a control group with a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX).[13] This can help to understand the general impact of increased cyclic nucleotides in your system.
-
Measure cAMP and cGMP Levels: Directly measure the intracellular concentrations of cAMP and cGMP. An increase in these second messengers upon EHNA treatment would indicate significant PDE2 inhibition.[4]
-
-
Dissect Downstream Adenosine Signaling:
-
Use Adenosine Receptor Antagonists: To confirm that the observed effects are mediated by the accumulation of adenosine, co-treat your samples with EHNA and specific antagonists for the different adenosine receptors (A1, A2A, A2B, A3).[14][15] If the effect of EHNA is blocked by an adenosine receptor antagonist, it provides strong evidence that the effect is due to adenosine signaling.
-
Scenario 2: I am not observing the expected effect of adenosine accumulation after EHNA treatment.
Potential Cause: The concentration of EHNA may be too low, the incubation time may be too short, or your cells may have a low basal level of adenosine production.
Troubleshooting Workflow:
-
Optimize EHNA Concentration and Incubation Time:
-
Perform a dose-response curve with EHNA to determine the optimal concentration for ADA inhibition in your specific cell type or tissue.
-
Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.
-
-
Verify ADA Expression and Activity:
-
Confirm that your cells or tissues express ADA at a functional level using techniques like western blotting or by measuring basal ADA activity.
-
-
Stimulate Adenosine Production:
-
If basal adenosine levels are low, consider stimulating adenosine production through metabolic stress or by co-treating with an adenosine precursor.
-
Experimental Protocols & Data Presentation
To aid in your experimental design, the following protocols and data tables are provided.
Table 1: Key Inhibitory Concentrations (IC50) of EHNA
| Target Enzyme | Species/Cell Type | IC50 (µM) | Reference |
| PDE2 | Human Myocardium | 0.8 | [3] |
| PDE2 | Porcine Myocardium | 2 | [3] |
| PDE2 | General | 0.8 - 4 | |
| ADA | C33A Cervical Cancer Cells | 374 | [2] |
| ADA | CaSki Cervical Cancer Cells | 273.6 | [2] |
| ADA | HeLa Cervical Cancer Cells | 252.2 | [2] |
Note: IC50 values can vary significantly between different experimental systems. It is highly recommended to perform a dose-response curve in your specific model.
Protocol 1: Measurement of Adenosine Deaminase (ADA) Activity in Cell Lysates
This protocol provides a general guideline. Specific reagents and conditions may need to be optimized.
-
Sample Preparation:
-
ADA Activity Assay:
-
Several commercial kits are available for measuring ADA activity, which are typically based on the colorimetric or fluorometric detection of inosine or ammonia production.[10]
-
Alternatively, a spectrophotometric assay can be performed by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
-
The reaction is initiated by adding the cell lysate to a reaction buffer containing a known concentration of adenosine.
-
The change in absorbance or fluorescence is measured over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the curve.
-
Normalize the ADA activity to the protein concentration of the lysate.
-
Compare the ADA activity in EHNA-treated samples to the vehicle control.
-
Protocol 2: Measurement of Phosphodiesterase 2 (PDE2) Activity
This protocol provides a general outline. Specifics may vary depending on the assay kit used.
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
-
PDE2 Activity Assay:
-
PDE activity is often measured using radioisotope-based assays or fluorescence-based assays. A common method involves incubating the lysate with radiolabeled cAMP or cGMP and then separating the hydrolyzed product from the unhydrolyzed substrate.[18]
-
To specifically measure PDE2 activity, the assay can be performed in the presence and absence of cGMP, as PDE2 is allosterically activated by cGMP.[3]
-
-
Data Analysis:
-
Calculate the amount of hydrolyzed cyclic nucleotide.
-
Normalize the PDE2 activity to the protein concentration.
-
Compare the activity in EHNA-treated samples to the control.
-
Visualization of Signaling Pathways and Experimental Workflows
Figure 1: Adenosine Metabolism and EHNA's Points of Intervention
Caption: EHNA inhibits ADA, leading to adenosine accumulation and receptor activation.
Figure 2: EHNA's Off-Target Effect on Cyclic Nucleotide Signaling
Caption: EHNA inhibits PDE2, increasing cAMP/cGMP and downstream signaling.
Figure 3: Recommended Experimental Workflow for Using EHNA
Caption: A logical workflow for robust EHNA experiments.
References
-
Müller, C. E. (2000). Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine. Biochemical Pharmacology, 59(9), 1187-1197. [Link]
-
Mendoza-Almanza, G., et al. (2022). Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells. Cytokine, 158, 155977. [Link]
-
García-López, D., et al. (2022). Inhibition of Phosphodiesterase 2 Ameliorates Post-Traumatic Stress–Induced Alcohol Intake Disorder by Regulating cAMP/cGMP Signaling. Frontiers in Pharmacology, 13, 848386. [Link]
-
Zavialov, A. V., et al. (2005). Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity. Biochemical Journal, 391(Pt 1), 51-57. [Link]
-
Meacci, E., et al. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(23), 9033. [Link]
-
Gao, Z. W., et al. (2022). Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis. Frontiers in Immunology, 13, 863215. [Link]
-
Stang, M. J., et al. (2019). PDE2 inhibition reverses experimental HF in response to sympathetic hyperactivation. Scientific Reports, 9(1), 1-13. [Link]
-
Tsuboi, I., et al. (1995). Adenosine deaminase isoenzyme levels in patients with human T-cell lymphotropic virus type 1 and human immunodeficiency virus type 1 infections. Clinical and Diagnostic Laboratory Immunology, 2(5), 604-608. [Link]
-
Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3571. [Link]
-
Scribd. (n.d.). H and e Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. Retrieved from [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets—what are the challenges?. Nature Reviews Drug Discovery, 15(4), 247-264. [Link]
-
Na, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy, 7(1), 1-16. [Link]
-
Crews, L. A., & Rizzino, A. (2010). Quantitative Analysis of Adenosine-to-Inosine RNA Editing. Methods in Molecular Biology, 634, 245-258. [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]
-
Bender, A. T., & Beavo, J. A. (2006). Advances in targeting cyclic nucleotide phosphodiesterases. Expert Opinion on Therapeutic Targets, 10(6), 803-820. [Link]
-
Edvotek. (2022, June 21). 5 Steps to Follow for Troubleshooting Experiments. The Official Blog of Edvotek. [Link]
-
ResearchGate. (n.d.). Identification of causal effects in case-control studies. Retrieved from [Link]
-
Zavialov, A. V., et al. (2005). Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity. Biochemical Journal, 391(Pt 1), 51-57. [Link]
-
Zoccarato, A., et al. (2015). Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts. International Journal of Molecular Sciences, 16(12), 28156-28183. [Link]
-
Whalin, M. E., et al. (1991). Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. Biochemical Pharmacology, 42(3), 443-448. [Link]
-
Rivera-Oliver, M., & Díaz-Ríos, M. (2014). Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review. Life Sciences, 101(1-2), 1-9. [Link]
-
Protocols.io. (2024, December 3). Protein Lysate and Immunoblotting. [Link]
-
The Sheekey Science Show. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Yiallourou, A. I., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Pharmacological Research, 183, 106368. [Link]
-
Keil, A. P., et al. (2022). Identification of causal effects in case-control studies. BMC Medical Research Methodology, 22(1), 1-13. [Link]
-
Armstrong, M. J., & Schwarzschild, M. A. (2014). The Pharmacological Potential of Adenosine A 2A Receptor Antagonists for Treating Parkinson's Disease. Pharmaceuticals, 7(4), 434-453. [Link]
-
Polito, M., et al. (2013). The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons. Frontiers in Cellular Neuroscience, 7, 211. [Link]
-
Ballesteros-Yáñez, I., et al. (2018). The Role of Adenosine Receptors in Psychostimulant Addiction. Frontiers in Pharmacology, 9, 139. [Link]
-
Rochais, F., et al. (2018). Cellular Mechanisms of the Anti-Arrhythmic Effect of Cardiac PDE2 Overexpression. International Journal of Molecular Sciences, 19(11), 3469. [Link]
-
Griffin, P., et al. (2015). Method for measuring the activity of deubiquitinating enzymes in cell lines and tissue samples. Journal of Visualized Experiments, (99), e52784. [Link]
-
Zavialov, A. V., et al. (2005). Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity. Biochemical Journal, 391(1), 51-57. [Link]
-
Edvotek. (2022, June 21). 5 Steps to Follow for Troubleshooting Experiments. The Official Blog of Edvotek. [Link]
-
Wessjohann, L. A., et al. (2021). A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration. Molecules, 26(2), 421. [Link]
-
ResearchGate. (n.d.). Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis. Retrieved from [Link]
-
Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Retrieved from [Link]
-
ResearchGate. (n.d.). PDE2 inhibition reverses experimental HF in response to sympathetic hyperactivation. Retrieved from [Link]
-
JoVE. (2022, July 31). Measuring Activity Of Deubiquitinating Enzymes In Cell Lines & Tissue Samples l Protocol Preview [Video]. YouTube. [Link]
-
Tenny, S., & Hoffman, M. R. (2023). Case Control Studies. In StatPearls. StatPearls Publishing. [Link]
-
Kunkel, C., et al. (2013). PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1. British Journal of Pharmacology, 169(5), 1138-1151. [Link]
-
Kline, A. E., et al. (2004). Administration of adenosine receptor agonists or antagonists after controlled cortical impact in mice: effects on function and histopathology. Journal of Neurotrauma, 21(11), 1597-1607. [Link]
-
Kim, H. N., et al. (2019). Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex. Sensors, 19(12), 2736. [Link]
-
Haneuse, S. (2017). On the analysis of case–control studies in cluster-correlated data settings. Statistics in Medicine, 36(27), 4337-4348. [Link]
-
ResearchGate. (n.d.). Dose- and time-dependent activity of the PDE-selective inhibitors rolipram and milrinone. Retrieved from [Link]
-
Wang, Y., et al. (2018). Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. Current Protocols in Chemical Biology, 10(2), 53-68. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Phosphodiesterase 2 Ameliorates Post-Traumatic Stress–Induced Alcohol Intake Disorder by Regulating cAMP/cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Human ADA2 belongs to a new family of growth factors with adenosine deaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of Adenosine Receptors in Psychostimulant Addiction [frontiersin.org]
- 16. Protein Lysate and Immunoblotting [protocols.io]
- 17. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Phosphodiesterase Inhibition: EHNA Hydrochloride vs. IBMX
In the intricate world of cellular signaling, cyclic nucleotides like cAMP and cGMP act as critical second messengers, orchestrating a vast array of physiological processes. The intracellular concentration of these messengers is meticulously controlled by a balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs). Consequently, the inhibition of PDEs presents a powerful pharmacological strategy to modulate cellular function, making PDE inhibitors indispensable tools in both basic research and drug development.
This guide provides an in-depth comparison of two widely used PDE inhibitors: erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) and 3-isobutyl-1-methylxanthine (IBMX). While both compounds elevate cyclic nucleotide levels, their mechanisms, selectivity, and off-target effects differ profoundly. Understanding these differences is paramount for designing precise experiments and accurately interpreting results.
The Central Role of Phosphodiesterases
Before delving into the inhibitors, it is crucial to understand their target. PDEs are a large superfamily of enzymes that hydrolyze the 3'-phosphoester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP). This action terminates the signaling cascade initiated by the cyclic nucleotides. The PDE superfamily is divided into 11 distinct families (PDE1-PDE11) based on sequence homology, substrate specificity, and regulatory properties. This diversity allows for highly localized and specific control over cyclic nucleotide signaling in different cellular compartments and tissues.
Caption: Cyclic nucleotide signaling pathway illustrating points of intervention by EHNA and IBMX.
EHNA Hydrochloride: The Selective PDE2 Inhibitor
EHNA hydrochloride is recognized primarily for its potent and selective inhibition of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a unique, dual-substrate enzyme that hydrolyzes both cAMP and cGMP. A key regulatory feature of PDE2 is that it is allosterically activated by cGMP, which significantly increases its rate of cAMP hydrolysis. This creates a critical crosstalk mechanism between the cGMP and cAMP signaling pathways.
Mechanism and Selectivity: EHNA exerts a concentration-dependent inhibition of the cGMP-stimulated PDE2, with reported IC50 values in the range of 0.8 to 4 µM.[2] Its selectivity is a key advantage; it shows minimal inhibition of other PDE families (PDE1, PDE3, PDE4) at concentrations well above its IC50 for PDE2. This allows researchers to dissect the specific roles of PDE2 in cellular processes with greater confidence than is possible with broad-spectrum inhibitors.
The Dual-Action Caveat: Adenosine Deaminase Inhibition: A critical consideration when using EHNA is its potent inhibitory activity against adenosine deaminase (ADA), the enzyme responsible for converting adenosine to inosine.[1][3][4][5] This "off-target" effect is not a minor footnote; EHNA is a powerful ADA inhibitor.[6][7] Inhibition of ADA leads to an accumulation of intracellular and extracellular adenosine, which can then activate adenosine receptors and initiate its own distinct signaling cascades. This dual action must be accounted for in experimental design, as observed effects may result from PDE2 inhibition, ADA inhibition, or a synergistic combination of both.
IBMX: The Broad-Spectrum Workhorse
3-isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative that acts as a competitive, non-selective phosphodiesterase inhibitor.[8][9] It is one of the most commonly used PDE inhibitors in research, valued for its ability to produce a robust and general increase in intracellular cAMP and cGMP levels.
Mechanism and Selectivity: Unlike EHNA, IBMX does not discriminate significantly between most PDE families. It competitively inhibits a wide range of PDEs, preventing the breakdown of both cAMP and cGMP.[9] Its broad activity makes it an effective tool for initial investigations into the general effects of elevated cyclic nucleotides, but it is unsuitable for studies aiming to implicate a specific PDE family. Reported IC50 values highlight this lack of selectivity:
-
PDE1: 19 µM
-
PDE2: 50 µM
Off-Target Considerations: IBMX also possesses significant off-target activities. It is a known nonselective adenosine receptor antagonist.[8][12][13] This action can be confounding, as it directly opposes the effects of endogenous adenosine. In systems where adenosine signaling is active, IBMX's antagonism can mask or alter the expected outcomes of PDE inhibition.[13][14] Furthermore, some studies suggest IBMX can also block the inhibitory G-protein (Gi), which would further enhance adenylyl cyclase activity and cAMP production through a mechanism independent of PDE inhibition.[12]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use EHNA or IBMX should be driven by the specific experimental question.
| Feature | EHNA Hydrochloride | IBMX (3-isobutyl-1-methylxanthine) |
| Primary Target | Phosphodiesterase 2 (PDE2)[1] | Multiple PDE families (PDE1, 2, 3, 4, 5, etc.)[11] |
| Selectivity | Selective for PDE2[2] | Non-selective[8][9] |
| IC50 for PDE2 | ~0.8 - 4 µM[1] | ~4 - 50 µM[15] |
| Mechanism | Potent inhibitor of cGMP-stimulated PDE2[1] | Competitive inhibitor of multiple PDEs[9] |
| Key Off-Target Effect | Potent Adenosine Deaminase (ADA) inhibitor[3][5] | Adenosine receptor antagonist[8][13] |
| Primary Application | Studying specific roles of PDE2; investigating cAMP/cGMP crosstalk. | General elevation of intracellular cAMP/cGMP; initial screening. |
| Experimental Causality | Allows for attribution of effects to PDE2, provided ADA inhibition is controlled for or is not a confounding factor. | Effects are difficult to attribute to a specific PDE isoform; results reflect a global increase in cyclic nucleotides. |
When to Choose EHNA Hydrochloride:
-
When the experimental goal is to specifically investigate the function of PDE2.
-
When studying the crosstalk between cGMP and cAMP signaling pathways mediated by PDE2.
-
In experimental systems where the consequences of adenosine deaminase inhibition are known, can be controlled for (e.g., using other ADA inhibitors or adenosine receptor antagonists), or are part of the intended effect.
When to Choose IBMX:
-
For initial, exploratory studies to determine if elevating cyclic nucleotide levels has an effect in a particular system.
-
In protocols where a general and robust increase in both cAMP and cGMP is desired, such as in certain cell differentiation protocols.[15]
-
When the specific PDE isoform responsible for an effect is not the primary question.
Experimental Protocol: In Vitro Determination of PDE Inhibitory Activity
To quantitatively compare the inhibitory potency of compounds like EHNA and IBMX, a robust in vitro enzymatic assay is essential. The following is a generalized protocol for a fluorescence polarization (FP)-based assay, a common non-radioactive method for measuring PDE activity.
Principle of the Assay: This assay relies on competitive binding. A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate for the PDE enzyme. The product, FAM-5'-AMP, is then captured by a specific binding partner coupled to a high-molecular-weight bead. In the unbound state, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When the product (FAM-5'-AMP) is captured by the large binding partner, its tumbling is restricted, leading to a high polarization signal. An inhibitor will prevent the conversion of FAM-cAMP to FAM-5'-AMP, resulting in a low polarization reading.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE2A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding Reagent (specific for 5'-AMP)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Test compounds (EHNA hydrochloride, IBMX) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a serial dilution of EHNA and IBMX in DMSO. A typical starting concentration might be 1 mM. Then, dilute these stock solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the PDE enzyme solution (diluted in assay buffer to a concentration determined by prior enzyme titration experiments) to all wells except the "no enzyme" control. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of the FAM-cAMP substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, established during assay development.
-
-
Terminate Reaction & Detect Signal:
-
Add 5 µL of the Binding Reagent to all wells. This stops the enzymatic reaction and initiates the capture of the fluorescent product.
-
Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation, 535 nm emission for FAM).
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Experimental workflow for determining PDE inhibitory activity using a fluorescence polarization assay.
Conclusion
Both EHNA hydrochloride and IBMX are valuable reagents for modulating cyclic nucleotide signaling. However, they are not interchangeable. The choice between the selective, dual-action inhibitor EHNA and the non-selective, multi-target inhibitor IBMX is a critical decision in experimental design. EHNA offers the precision to probe the function of PDE2, but requires careful consideration of its potent effects on adenosine metabolism. IBMX provides a blunt instrument to globally elevate cAMP and cGMP, but its lack of specificity and its own off-target activities demand caution when interpreting results. A thorough understanding of the pharmacology of each compound, grounded in the experimental data, is essential for any researcher navigating the complexities of the phosphodiesterase signaling network.
References
-
Wikipedia. EHNA. [Link]
-
BioGems. EHNA hydrochloride. [Link]
-
Wikipedia. IBMX. [Link]
-
PubMed. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma. [Link]
-
PubMed. Isobutylmethylxanthine stimulates adenylate cyclase by blocking the inhibitory regulatory protein, Gi. [Link]
-
PubMed. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells. [Link]
-
BioCrick. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective). [Link]
-
PinPick. Adenosine receptors and behavioral actions of methylxanthines. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EHNA - Wikipedia [en.wikipedia.org]
- 6. EHNA hydrochloride [bio-gems.com]
- 7. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IBMX - Wikipedia [en.wikipedia.org]
- 9. IBMX | PDE Inhibitor | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. IBMX | CAS:28822-58-4 | PDE inhibitor (non-selective) | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Isobutylmethylxanthine stimulates adenylate cyclase by blocking the inhibitory regulatory protein, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pinpick.it [pinpick.it]
- 15. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Confirming EHNA Target Engagement in Cellular Models
For researchers and drug development professionals investigating the multifaceted roles of Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), confirming direct target engagement within a cellular context is a critical step to validate experimental findings and understand its mechanism of action. EHNA is a well-established dual-function inhibitor, targeting both adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This guide provides an in-depth comparison of current methodologies to confirm EHNA's interaction with its intracellular targets, offering experimental insights and detailed protocols to empower your research.
The Dual Nature of EHNA: Two Targets, Two Pathways
Understanding the signaling pathways affected by EHNA is fundamental to designing robust target engagement studies. EHNA's inhibitory actions disrupt two distinct enzymatic processes:
-
Adenosine Deaminase (ADA) Inhibition: ADA is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine to inosine. By inhibiting ADA, EHNA leads to an accumulation of intracellular and extracellular adenosine. This elevation in adenosine levels can, in turn, modulate a variety of cellular processes through its interaction with adenosine receptors.
-
Phosphodiesterase 2 (PDE2) Inhibition: PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). EHNA selectively inhibits the cGMP-stimulated hydrolysis of cAMP by PDE2. This leads to an increase in intracellular cGMP levels, which can impact numerous downstream signaling cascades.
To definitively conclude that the observed cellular effects of EHNA are a direct consequence of its interaction with either ADA or PDE2, it is imperative to employ methods that directly or indirectly measure this engagement.
A Comparative Overview of Target Engagement Strategies
Several orthogonal approaches can be employed to confirm EHNA's engagement with its targets in a cellular environment. These methods can be broadly categorized as direct and indirect assays.
Direct Target Engagement Assays: Visualizing the Interaction
Direct methods provide evidence of the physical interaction between EHNA and its target proteins.
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that the binding of a ligand, such as EHNA, can increase the thermal stability of its target protein.[1] Cells are treated with EHNA, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of EHNA indicates direct binding.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay provides a quantitative measure of compound binding in living cells.[2][3] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is introduced. When EHNA displaces the tracer, the BRET signal decreases, allowing for the determination of target occupancy and affinity.[4]
Indirect Target Engagement Assays: Measuring the Functional Consequences
Indirect methods infer target engagement by measuring the downstream functional consequences of EHNA's inhibitory activity.
-
Enzymatic Activity Assays: Measuring the enzymatic activity of ADA or PDE2 in cell lysates after treatment with EHNA provides a direct functional readout of target inhibition. A decrease in enzyme activity correlates with EHNA engagement.
-
Quantification of Downstream Messengers:
-
Intracellular Adenosine Levels: Inhibition of ADA by EHNA is expected to cause an increase in intracellular adenosine.[5] Measuring adenosine levels, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), can serve as a robust indicator of ADA engagement.[6]
-
Intracellular cGMP Levels: Inhibition of PDE2 by EHNA should lead to an accumulation of intracellular cGMP.[7] Quantification of cGMP levels, commonly performed using Enzyme-Linked Immunosorbent Assays (ELISAs), provides evidence of PDE2 engagement.
-
Method Comparison: Choosing the Right Assay for Your Needs
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available equipment, and desired throughput.
| Method | Principle | Pros | Cons | Throughput | Relative Cost |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein.[1] | Label-free, applicable to endogenous proteins, provides direct evidence of binding.[8] | Indirect readout (Western blot), can be labor-intensive, not all binding events cause a thermal shift.[9][10] | Low to Medium[11] | Moderate |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[2] | Live-cell assay, highly quantitative (affinity, occupancy), high-throughput potential.[12] | Requires genetic modification of the target protein, dependent on a suitable tracer. | High[12] | High |
| ADA Enzymatic Activity Assay | Measures the rate of adenosine deamination to inosine in cell lysates. | Direct functional readout of ADA inhibition, relatively simple to perform. | Indirect measure of target binding, requires cell lysis. | Medium | Low to Moderate |
| Intracellular Adenosine Quantification (LC-MS/MS) | Mass spectrometry-based quantification of adenosine levels in cell lysates.[6] | Highly sensitive and specific, provides a quantitative measure of a key downstream effect of ADA inhibition.[13] | Requires specialized equipment (LC-MS/MS), complex sample preparation. | Low to Medium | High |
| Intracellular cGMP Quantification (ELISA) | Competitive immunoassay to measure cGMP levels in cell lysates. | Widely available kits, relatively high throughput, direct measure of a downstream effect of PDE2 inhibition. | Indirect measure of target binding, potential for cross-reactivity. | High | Low to Moderate |
Experimental Workflows and Protocols
To facilitate the implementation of these assays, detailed step-by-step protocols are provided below.
Visualizing the Target Engagement Workflow
Caption: Workflow for confirming EHNA target engagement using direct and indirect methods.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for ADA/PDE2
This protocol is adapted from established CETSA methodologies.[1]
Materials:
-
Cells of interest
-
EHNA
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies specific for ADA and PDE2
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of EHNA or DMSO for the appropriate duration.
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS to a final concentration of ~1-5 x 10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) followed by the addition of lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using antibodies against ADA or PDE2 to detect the amount of soluble protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the melting curve for EHNA-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Intracellular Adenosine Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of intracellular adenosine.
Materials:
-
EHNA-treated and control cells
-
Ice-cold methanol
-
Internal standard (e.g., ¹³C₅-adenosine)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Grow cells to confluency and treat with EHNA or vehicle.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol containing the internal standard to the cells.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate adenosine from other metabolites using a suitable column (e.g., C18).
-
Detect and quantify adenosine and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis: Calculate the concentration of adenosine in each sample by normalizing to the internal standard and the initial cell number or protein concentration.
Protocol 3: Intracellular cGMP Measurement by ELISA
This protocol is based on commercially available competitive ELISA kits.
Materials:
-
EHNA-treated and control cells
-
cGMP ELISA kit (e.g., from Cayman Chemical, R&D Systems)
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with EHNA or vehicle.
-
Lyse the cells using the recommended lysis buffer.
-
Centrifuge the lysate to pellet debris.
-
-
ELISA Procedure (follow kit instructions):
-
Add standards and samples to the wells of the cGMP-coated plate.
-
Add the cGMP-HRP conjugate.
-
Add the anti-cGMP antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop the color.
-
Add a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve and determine the concentration of cGMP in the samples.
-
Signaling Pathways and Experimental Logic
To further illustrate the interplay of these components, the following diagrams depict the signaling pathways and the logic behind the experimental approaches.
EHNA's Impact on Adenosine Metabolism
Caption: EHNA inhibits ADA, leading to the accumulation of adenosine.
EHNA's Effect on cGMP Signaling
Caption: EHNA inhibits PDE2, preventing the breakdown of cGMP.
Conclusion: A Multi-Faceted Approach for Robust Validation
By carefully selecting and implementing the assays outlined in this guide, researchers can confidently validate EHNA's mechanism of action, leading to more accurate interpretations of their experimental data and accelerating the pace of drug discovery and development.
References
-
Almqvist, H., et al. (2016). CETSA simplifies the identification of compound-binding proteins in living cells. Nature Biotechnology, 34(3), 246–253. [Link]
-
Nakajima, T., et al. (2015). Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect Against Malignant Pleural Mesothelioma. Cellular Physiology and Biochemistry, 37(3), 973-984. [Link]
-
Shaw, J., et al. (2021). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(1), 16-27. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology, 25(2), 226-235.e6. [Link]
-
Robles, A. J., et al. (2017). A Comprehensive and Critical Review of Methods for Measuring Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 635-649. [Link]
-
Draheim, H. J., et al. (1995). cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(11), 1984-1992. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Anderson, C. J., et al. (2015). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Pharmaceutical and Biomedical Analysis, 115, 233-242. [Link]
-
Huber, K. V. M., et al. (2015). A Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6. ACS Chemical Biology, 10(7), 1664-1673. [Link]
-
Nakajima, T., et al. (2015). Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect Against Malignant Pleural Mesothelioma. Cellular Physiology and Biochemistry, 37(3), 973-984. [Link]
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]
-
Schmidt, K., et al. (2014). Regulation and Pharmacology of the Cyclic GMP and Nitric Oxide Pathway in Embryonic and Adult Stem Cells. International Journal of Molecular Sciences, 15(7), 12437-12463. [Link]
-
Foley, T. L., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12375-12411. [Link]
-
Pham, N. T. H., et al. (2010). Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells. Biological & Pharmaceutical Bulletin, 33(3), 527-529. [Link]
-
Janečková, H., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. International Journal of Molecular Sciences, 25(5), 2883. [Link]
-
Tsuboi, I., et al. (1995). Effect of EHNA on ADA1 and ADA2 activities. ResearchGate. [Link]
-
Lomenick, B., et al. (2009). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 4(10), 803-807. [Link]
-
Bhalla, S., et al. (2012). Modulatory Role of Nitric Oxide/cGMP System in Endothelin-1-Induced Signaling Responses in Vascular Smooth Muscle Cells. International Journal of Hypertension, 2012, 973568. [Link]
-
Dai, L., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Janečková, H., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Preprints.org. [Link]
-
Pelago Bioscience. (2021, April 19). CETSA® - True Target Engagement. [Video]. YouTube. [Link]
-
Miettinen, T. P., & Björklund, M. (2017). Current Advances in CETSA. Current Protocols in Chemical Biology, 9(3), 191-210. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 7, 72. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Zhang, C., et al. (2020). The endothelial nitric oxide synthase/cyclic guanosine monophosphate/protein kinase G pathway activates primordial follicles. Aging, 12(23), 23797-23815. [Link]
-
Janečková, H., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Preprints.org. [Link]
-
ELRIG. (n.d.). Is your hit on target?. Retrieved from [Link]
-
Wang, Y., et al. (2017). Extracellular Degradation Into Adenosine and the Activities of Adenosine Kinase and AMPK Mediate Extracellular NAD+-Produced Increases in the Adenylate Pool of BV2 Microglia Under Basal Conditions. Frontiers in Molecular Neuroscience, 10, 362. [Link]
-
Young, M. H., et al. (2021). Rational engineering of an improved adenosine deaminase 2 enzyme for weaponizing T-cell therapies. Journal for ImmunoTherapy of Cancer, 9(10), e003223. [Link]
-
Mills, J. H., et al. (2012). Extracellular adenosine signaling induces CX3CL1 expression in the brain to promote experimental autoimmune encephalomyelitis. The Journal of Immunology, 189(4), 1945-1953. [Link]
-
Kiefer, A., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 8, 753131. [Link]
-
Stanford University. (n.d.). Rates for Services at the HTS @ The Nucleus. Retrieved from [Link]
-
Kuhn, M., et al. (2024). Auto/Paracrine C-Type Natriuretic Peptide/Cyclic GMP Signaling Prevents Endothelial Dysfunction. International Journal of Molecular Sciences, 25(14), 7622. [Link]
-
Chen, Y., et al. (2022). Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis. Frontiers in Immunology, 13, 881372. [Link]
Sources
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 5. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elrig.org [elrig.org]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Validation Guide: EHNA Hydrochloride in Oncology Research
Executive Summary: The "Dual-Key" Mechanism
In oncology research, EHNA hydrochloride (erythro-9-(2-hydroxy-3-nonyl)adenine HCl) is often miscategorized solely as an Adenosine Deaminase (ADA) inhibitor. While it is a potent reversible inhibitor of ADA, its secondary activity as a selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) creates a unique pharmacological profile.
Unlike clinical ADA inhibitors (e.g., Pentostatin) which are designed for maximum, irreversible suppression, EHNA is a mechanistic probe . It is the tool of choice when researchers need to:
-
Protect Nucleoside Analogs: Transiently block ADA to validate the cytotoxicity of drugs like Cordycepin or Arabinosyladenine (Ara-A).
-
Investigate Crosstalk: Study the interplay between purine metabolism (ADA) and cyclic nucleotide signaling (PDE2) in cancer cell survival.
This guide outlines the comparative positioning of EHNA and provides self-validating protocols for its application in anti-cancer assays.
Comparative Analysis: Strategic Selection
Selecting the right inhibitor is critical for data integrity. The table below contrasts EHNA with its primary alternatives: Pentostatin (Clinical ADA standard) and Bay 60-7550 (PDE2 specific).
Table 1: Comparative Pharmacological Profile
| Feature | EHNA Hydrochloride | Pentostatin (Nipent) | Bay 60-7550 |
| Primary Target | ADA (Ki ~1.6 nM) & PDE2 (IC50 ~0.8–4 µM) | ADA (Ki ~2.5 pM) | PDE2 (IC50 ~2.0 nM) |
| Binding Mode | Reversible (Competitive) | Irreversible (Tight-binding transition state analog) | Reversible |
| PDE Selectivity | Selective for cGMP-stimulated PDE2; low affinity for PDE1/3/4. | None (Pure ADA specificity). | Highly selective for PDE2.[1] |
| Cell Permeability | High (Lipophilic tail). | Moderate (Requires transport). | High. |
| Primary Use Case | Mechanistic Validation: Proving a drug's effect depends on ADA inhibition or PDE2-cAMP/cGMP crosstalk. | Clinical/Maximal Suppression: When total, permanent ADA ablation is required. | PDE2 Isolation: When ADA activity must remain unaffected. |
| Metabolic Stability | Lower (Metabolized in vivo). | High (Stable). | Moderate. |
Expert Insight: The "Reversibility" Advantage
Do not use EHNA if your goal is long-term clinical simulation of ADA deficiency; use Pentostatin. Use EHNA when you need to "pulse" the inhibition or when studying malignant pleural mesothelioma (MPM) and neuroblastoma, where the dual inhibition of PDE2 and ADA has shown superior efficacy over ADA inhibition alone.
Mechanistic Visualization
The following diagram illustrates the dual-pathway impact of EHNA. It blocks the degradation of Adenosine (pro-apoptotic in high concentrations) and prevents the hydrolysis of cAMP/cGMP, forcing a "double stress" on the cancer cell.
Caption: EHNA exerts a dual-clamp effect: blocking Adenosine detoxification via ADA and preventing cAMP/cGMP hydrolysis via PDE2, leading to synergistic apoptotic pressure.
Self-Validating Experimental Protocols
Protocol A: The "Metabolic Shield" Assay (Synergy Validation)
Objective: To prove that a nucleoside analog (e.g., Cordycepin) requires protection from ADA to be effective, or to enhance its cytotoxicity.
Rationale: Many adenosine analogs are rapidly deaminated by endogenous ADA in serum or cells, masking their true potency. EHNA acts as a "shield."
Materials:
-
Target Cells (e.g., MCF-7, HeLa, or Leukemic lines).
-
EHNA HCl (Stock: 10 mM in water or DMSO).
-
Viability Reagent (CCK-8 or MTT).
Step-by-Step Workflow:
-
Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Incubate 24h for attachment.
-
The Pre-Incubation Block (Critical Step):
-
Remove media.
-
Add fresh media containing EHNA (10 µM) .
-
Control A: Media only.
-
Control B: EHNA only (to rule out EHNA toxicity at this concentration).
-
Incubate for 60 minutes. Note: This allows EHNA to bind intracellular and extracellular ADA before the drug is introduced.
-
-
Treatment:
-
Endpoint: Incubate 48–72h. Perform CCK-8/MTT assay.
Validation Criteria (Success Metrics):
-
Shift in IC50: The IC50 of the Nucleoside Analog should decrease significantly (e.g., from >100 µM to <10 µM) in the presence of EHNA.
-
EHNA Control: The "EHNA only" wells must show >90% viability (proving the effect is synergistic, not additive toxicity).
Protocol B: Differentiating ADA vs. PDE2 Effects
Objective: To determine if observed cell death is due to ADA inhibition or PDE2 inhibition.[8]
Workflow Logic:
-
Arm 1 (EHNA): Treat cells with EHNA (Dual inhibitor).
-
Arm 2 (Pentostatin): Treat cells with Pentostatin (Pure ADA inhibitor).
-
Arm 3 (Bay 60-7550): Treat cells with Bay 60-7550 (Pure PDE2 inhibitor).
Interpretation:
-
If EHNA and Pentostatin show similar toxicity
Mechanism is ADA-dependent. -
If EHNA works but Pentostatin does not
Mechanism likely involves PDE2 inhibition or requires the specific accumulation of cGMP/cAMP pools that Pentostatin does not affect. (See Reference 1 regarding Mesothelioma).
Experimental Workflow Diagram
Caption: Step-by-step experimental design to validate the "Metabolic Shielding" effect of EHNA on nucleoside analogs.
References
-
Adenosine Deaminase Inhibitor EHNA Exhibits a Potent Anticancer Effect Against Malignant Pleural Mesothelioma Source: Cellular Physiology and Biochemistry (Karger) URL:[Link] (Demonstrates EHNA efficacy where Pentostatin failed, highlighting the dual-mechanism advantage.)
-
Inhibition of Adenosine Deaminase (ADA)-Mediated Metabolism of Cordycepin by Natural Substances Source: PMC (National Institutes of Health) URL:[Link] (Validates the use of ADA inhibitors to protect cordycepin and compares EHNA vs Pentostatin specificity.)
-
The Anticancer Properties of Cordycepin and Their Underlying Mechanisms Source: International Journal of Molecular Sciences (MDPI) URL:[Link] (Review of Cordycepin's mechanism, supporting the need for ADA inhibition in experimental setups.)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis [mdpi.com]
- 4. ox.ac.uk [ox.ac.uk]
- 5. EHNA hydrochloride | Deaminases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
